molecular formula C10H10BrNO3 B1307638 4-(3-Bromoanilino)-4-oxobutanoic acid CAS No. 62134-50-3

4-(3-Bromoanilino)-4-oxobutanoic acid

Cat. No.: B1307638
CAS No.: 62134-50-3
M. Wt: 272.09 g/mol
InChI Key: AALXDJRXCDUOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromoanilino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H10BrNO3 and its molecular weight is 272.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-bromoanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALXDJRXCDUOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401005
Record name Butanoic acid, 4-[(3-bromophenyl)amino]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62134-50-3
Record name Butanoic acid, 4-[(3-bromophenyl)amino]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-(3-Bromoanilino)-4-oxobutanoic Acid: Properties, Synthesis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a prospective guide based on established chemical principles and data from structurally related compounds. To date, specific experimental data for 4-(3-Bromoanilino)-4-oxobutanoic acid is not extensively available in peer-reviewed literature. This guide therefore presents predicted properties and plausible methodologies to encourage and inform future research.

Executive Summary

This compound is a halogenated aromatic amide derivative of succinic acid. While specific research on this compound is limited, its structural motifs—a bromoaniline moiety and a butanoic acid backbone—suggest a potential for diverse chemical reactivity and biological activity. This document provides a theoretical framework for its physicochemical properties, a detailed protocol for its likely synthesis, and a discussion of its potential biological relevance based on analogous compounds. The information herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic or industrial potential of this and related molecules.

Predicted Physicochemical Properties

Quantitative data for this compound has been predicted using computational models. These predictions offer a valuable starting point for experimental design and characterization.

PropertyPredicted Value
Chemical Formula C₁₀H₁₀BrNO₃
Molecular Weight 272.09 g/mol
IUPAC Name 4-((3-bromophenyl)amino)-4-oxobutanoic acid
CAS Number Not assigned
Melting Point 150-180 °C (estimated)
Boiling Point > 400 °C (decomposes, estimated)
LogP (octanol/water) 1.8 - 2.5 (estimated)
pKa (acidic) 4.5 - 5.0 (carboxylic acid, estimated)
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol)

Proposed Synthesis

The synthesis of this compound can be readily achieved through the acylation of 3-bromoaniline with succinic anhydride. This is a standard and high-yielding method for the preparation of N-arylsuccinamic acids.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromoaniline (1.0 eq)

  • Succinic anhydride (1.05 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3-bromoaniline (1.0 eq) in the chosen anhydrous solvent (e.g., THF).

  • Slowly add succinic anhydride (1.05 eq) to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (3-bromoaniline) is consumed.

  • Upon completion, the product often precipitates out of the reaction mixture. If not, the solvent can be partially or fully removed under reduced pressure.

  • The resulting solid is collected by filtration and washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product 3_Bromoaniline 3_Bromoaniline Reaction_Vessel Reaction in Anhydrous Solvent 3_Bromoaniline->Reaction_Vessel Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 4-(3-Bromoanilino)-4- oxobutanoic acid Recrystallization->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While no biological data exists for this compound, the activities of related compounds allow for informed speculation on its potential therapeutic applications. Bromoaniline derivatives are known to possess a range of biological effects, including antimicrobial and enzyme-inhibitory properties.[1] Furthermore, derivatives of succinic acid have been investigated for their roles in cellular metabolism and as signaling molecules.[2] Some aryl succinic acid derivatives have shown potential as inhibitors of enzymes like acetylcholinesterase.[3]

Postulated Mechanism of Action: Enzyme Inhibition

A plausible mechanism of action for a molecule like this compound could be the inhibition of a key enzyme in a disease-related pathway. The anilino-oxobutanoic acid structure could mimic an endogenous substrate, allowing it to bind to the active site of an enzyme. The bromo-substituted phenyl ring could form hydrophobic and halogen-bonding interactions within the binding pocket, while the terminal carboxylic acid could form hydrogen bonds or ionic interactions with key amino acid residues. This binding could prevent the natural substrate from accessing the active site, thereby inhibiting the enzyme's function and modulating downstream signaling.

Hypothetical Signaling Pathway Diagram

Hypothetical_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Enzyme_X Target Enzyme X (e.g., Kinase, Hydrolase) Receptor->Enzyme_X Product Signaling Product Enzyme_X->Product Substrate Endogenous Substrate Substrate->Enzyme_X Downstream_Pathway Downstream Signaling Cascade Product->Downstream_Pathway Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Downstream_Pathway->Cellular_Response Target_Compound 4-(3-Bromoanilino)-4- oxobutanoic acid Target_Compound->Enzyme_X Inhibition

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Future Directions

The lack of experimental data for this compound presents a clear opportunity for novel research. Key areas for future investigation include:

  • Chemical Synthesis and Characterization: Execution of the proposed synthesis protocol followed by full characterization of the compound using techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • Physicochemical Property Determination: Experimental measurement of properties like melting point, solubility, and LogP to validate and refine the predicted values.

  • Biological Screening: In vitro screening of the compound against a panel of disease-relevant targets, such as kinases, proteases, and other enzymes, to identify potential biological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues with variations in the substitution pattern of the aniline ring and modifications to the butanoic acid chain to establish clear SAR.

This theoretical guide provides a solid foundation for initiating research into this compound, a compound with unexplored potential in medicinal chemistry and materials science.

References

N-(3-bromophenyl)succinamic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-bromophenyl)succinamic acid, including its chemical properties, a detailed synthesis protocol, and relevant chemical pathway information. This document is intended to support research and development activities in the fields of medicinal chemistry, chemical biology, and drug discovery.

Core Chemical Data

ParameterValue
Molecular Formula C₁₀H₁₀BrNO₃
Molecular Weight 272.10 g/mol
CAS Number Not assigned

Synthesis Protocol

The synthesis of N-(3-bromophenyl)succinamic acid is analogous to the preparation of other N-arylsuccinamic acids, which involves the reaction of a substituted aniline with succinic anhydride. The following is a detailed experimental protocol adapted from methodologies reported for similar compounds.

Reaction: 3-bromoaniline + Succinic Anhydride → N-(3-bromophenyl)succinamic acid

Materials:

  • 3-bromoaniline

  • Succinic anhydride

  • Toluene (or another suitable inert solvent)

  • Dilute Hydrochloric Acid

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve succinic anhydride (0.01 mol) in 25 mL of toluene with stirring.

  • In a separate beaker, prepare a solution of 3-bromoaniline (0.01 mol) in 20 mL of toluene.

  • Add the 3-bromoaniline solution dropwise to the succinic anhydride solution at room temperature with constant stirring.

  • Continue stirring the resulting mixture for approximately one hour.

  • Allow the mixture to stand for an additional hour at room temperature to ensure the reaction goes to completion.

  • To remove any unreacted 3-bromoaniline, wash the mixture with dilute hydrochloric acid.

  • The resulting solid precipitate, N-(3-bromophenyl)succinamic acid, is then filtered under suction.

  • Wash the filtered solid thoroughly with water to remove any unreacted succinic anhydride and succinic acid.

  • The final product can be dried in a desiccator.

Chemical Pathways and Logical Relationships

The synthesis of N-(3-bromophenyl)succinamic acid is a straightforward nucleophilic acyl substitution reaction. The logical workflow for its preparation and subsequent potential reactions, such as cyclization to the corresponding succinimide, can be visualized.

G Synthesis Workflow for N-(3-bromophenyl)succinamic acid and Related Compounds cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Intermediate Product cluster_further_reaction Potential Further Processing A 3-bromoaniline C Nucleophilic Acyl Substitution A->C B Succinic Anhydride B->C D N-(3-bromophenyl)succinamic acid C->D E Cyclodehydration (e.g., with Acetic Anhydride) D->E F N-(3-bromophenyl)succinimide E->F

Caption: Synthesis and potential conversion of N-(3-bromophenyl)succinamic acid.

The experimental workflow, from reaction setup to product purification, follows a logical sequence of steps to ensure a high-purity final product.

G Experimental Workflow start Start dissolve_anhydride Dissolve Succinic Anhydride in Toluene start->dissolve_anhydride dissolve_aniline Dissolve 3-bromoaniline in Toluene start->dissolve_aniline react Mix Solutions and Stir at Room Temperature dissolve_anhydride->react dissolve_aniline->react rest Allow Mixture to Stand react->rest wash_HCl Wash with Dilute HCl rest->wash_HCl filter Filter Solid Product wash_HCl->filter wash_water Wash with Water filter->wash_water dry Dry the Final Product wash_water->dry end End dry->end

Caption: Step-by-step experimental workflow for synthesis.

Physical and chemical properties of 4-(3-Bromoanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(3-Bromoanilino)-4-oxobutanoic acid, also known as N-(3-bromophenyl)succinamic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and computational predictions to offer a thorough profile. This document is intended to support research and development activities by providing key data, experimental methodologies, and insights into the potential biological significance of this compound class.

Chemical Identity and Physical Properties

This compound belongs to the class of N-substituted succinamic acids. Its structure consists of a succinic acid backbone where one of the carboxylic acid groups is converted to an amide via reaction with 3-bromoaniline.

Table 1: Chemical Identifiers and Calculated Properties

PropertyValueSource
IUPAC Name This compound-
Synonyms N-(3-Bromophenyl)succinamic acid-
CAS Number Not available-
Molecular Formula C₁₀H₁₀BrNO₃-
Molecular Weight 272.10 g/mol Calculated
Monoisotopic Mass 270.9844 DaCalculated
XLogP3-AA 1.8Predicted
Hydrogen Bond Donor Count 2Predicted
Hydrogen Bond Acceptor Count 3Predicted
Rotatable Bond Count 4Predicted
Topological Polar Surface Area 72.7 ŲPredicted

Table 2: Estimated Physical Properties

PropertyEstimated ValueNotes
Melting Point 150 - 180 °CBased on analogs such as N-(3-chlorophenyl)succinamic acid and 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid (169-171 °C)[1].
Boiling Point > 300 °C (decomposes)Estimated based on the high melting point and presence of thermally labile functional groups.
Solubility Soluble in DMSO, DMF, and methanol. Sparingly soluble in water and ethanol.Based on the properties of similar N-aryl succinamic acids.
pKa 4.0 - 5.0 (carboxylic acid)Estimated based on the pKa of succinic acid and the electronic effects of the anilide group.

Synthesis and Experimental Protocols

The most direct and common method for the synthesis of this compound is the acylation of 3-bromoaniline with succinic anhydride. This reaction is typically carried out in an aprotic solvent.

General Synthesis Workflow

SynthesisWorkflow General Synthesis of this compound Reactant1 3-Bromoaniline Reaction Reaction Mixture Reactant1->Reaction Reactant2 Succinic Anhydride Reactant2->Reaction Solvent Aprotic Solvent (e.g., Toluene, THF, Acetonitrile) Solvent->Reaction Stirring Stirring at Room Temperature (or gentle heating) Reaction->Stirring Precipitation Precipitation of Product Stirring->Precipitation Filtration Filtration and Washing (with cold solvent) Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product This compound Drying->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of related N-aryl succinamic acids and should provide a good starting point for the synthesis of the title compound.

Materials:

  • 3-Bromoaniline

  • Succinic anhydride

  • Anhydrous toluene (or another suitable aprotic solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • In a clean, dry round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous toluene to create a 0.5 M solution.

  • To this stirring solution, add 3-bromoaniline (1.0 equivalent) portion-wise over 15 minutes at room temperature.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a precipitate of the product, this compound, should form.

  • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

  • Dry the product under vacuum to a constant weight.

Purification: If necessary, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetone/hexane, to achieve higher purity.

Spectral Data (Predicted and Inferred)

Table 3: Predicted and Inferred Spectral Data

TechniqueExpected Peaks and Characteristics
¹H NMR - Aromatic Protons (C₆H₄): Multiple signals in the δ 7.0-8.0 ppm range. The substitution pattern of the bromoaniline ring will lead to a complex splitting pattern.- Amide Proton (NH): A broad singlet typically downfield, δ 8.0-10.0 ppm.- Methylene Protons (CH₂CH₂): Two triplets in the δ 2.5-3.0 ppm range, each integrating to 2H.- Carboxylic Acid Proton (COOH): A broad singlet, typically δ 10.0-12.0 ppm.
¹³C NMR - Carbonyl Carbons (C=O): Two signals in the δ 170-180 ppm range (one for the amide and one for the carboxylic acid).- Aromatic Carbons (C₆H₄): Multiple signals in the δ 110-140 ppm range. The carbon attached to the bromine will be in the lower end of this range.- Methylene Carbons (CH₂CH₂): Two signals in the δ 25-35 ppm range.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.- C-H Stretch (Aromatic and Aliphatic): Peaks around 3100-2850 cm⁻¹.- C=O Stretch (Carboxylic Acid and Amide): Two strong, distinct peaks in the range of 1720-1640 cm⁻¹.- C-N Stretch and N-H Bend (Amide): Peaks in the 1550-1500 cm⁻¹ region.- C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): Expected at m/z 271 and 273 with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).- Key Fragmentation Patterns: Loss of H₂O (M-18), loss of COOH (M-45), and cleavage of the amide bond.

Biological Activity and Potential Applications

Specific biological studies on this compound have not been reported in the available literature. However, the broader class of N-substituted succinimides and succinamic acids are known to exhibit a wide range of pharmacological activities.

Logical Relationship of Potential Biological Activities

BiologicalActivity Potential Biological Activities of N-Aryl Succinamic Acids Parent N-Aryl Succinamic Acid Scaffold Activity1 Anti-inflammatory Parent->Activity1 Potential Activity2 Antimicrobial Parent->Activity2 Potential Activity3 Antitumor Parent->Activity3 Potential Activity4 Anticonvulsant Parent->Activity4 Potential

References

A Technical Guide to the Solubility of 4-(3-Bromoanilino)-4-oxobutanoic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-Bromoanilino)-4-oxobutanoic acid. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a robust experimental framework for determining its solubility in common laboratory solvents. This guide also includes safety precautions and a generalized experimental workflow.

Introduction

This compound is an organic compound that incorporates a bromoaniline moiety and a carboxylic acid functional group. Understanding its solubility is crucial for various applications in research and drug development, including reaction chemistry, formulation, and biological screening. The polarity of the molecule, influenced by the bromine atom, the amide linkage, and the carboxylic acid, suggests a nuanced solubility profile across different solvent classes. While related compounds like 4-bromoaniline exhibit limited solubility in water and better solubility in organic solvents, the carboxylic acid group in the target molecule is expected to influence its solubility in aqueous bases.[1]

Predicted Solubility Profile

Based on its chemical structure, the following qualitative solubility predictions can be made:

  • Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the polar nature of the carboxylic acid and amide groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Moderate to high solubility is anticipated as these solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Low solubility is expected in water due to the hydrophobic bromoaniline group. Solubility is likely to be higher in alcohols compared to water.

  • Aqueous Acidic Solutions (e.g., dil. HCl): Solubility is not expected to be significantly enhanced, as the primary functional groups are not strongly basic.

  • Aqueous Basic Solutions (e.g., dil. NaOH, NaHCO₃): Increased solubility is expected due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[2][3][4][5]

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Water25
Ethanol25
Methanol25
Acetone25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
5% aq. Sodium Hydroxide25
5% aq. Sodium Bicarbonate25
5% aq. Hydrochloric Acid25

Experimental Protocols for Solubility Determination

The following protocols outline methods for both qualitative and quantitative determination of solubility.

4.1. Qualitative Solubility Assessment

This method provides a rapid indication of a compound's solubility in various solvents.[3][4][5]

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Selection of test solvents (Water, Ethanol, Methanol, Acetone, DMSO, DMF, 5% NaOH, 5% NaHCO₃, 5% HCl)

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

4.2. Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Scintillation vials or flasks with secure caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method.

Safety Precautions

When handling this compound and the associated solvents, it is imperative to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6][7]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.[6][7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][6][7] For spills, dampen the solid material with a suitable solvent like 60-70% ethanol before carefully transferring it to a waste container.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[6]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

Solubility_Workflow start Start: Obtain Compound and Solvents safety Safety Assessment: Review MSDS, Use PPE start->safety qual_test Qualitative Solubility Test (Small Scale) prep_quant Prepare Supersaturated Solutions qual_test->prep_quant Proceed if quantitative data is needed equilibration Equilibration (e.g., 24-48h shaking at constant T) prep_quant->equilibration sampling Sample and Filter Supernatant equilibration->sampling analysis Quantitative Analysis (e.g., HPLC, UV-Vis) sampling->analysis data_proc Data Processing and Solubility Calculation analysis->data_proc end End: Report Solubility Data data_proc->end safety->qual_test

Caption: Workflow for Solubility Determination.

References

Spectral data (NMR, IR, Mass Spec) for 4-(3-Bromoanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Spectral Analysis of 4-(3-Bromoanilino)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the predicted spectral data for this compound, a compound of interest in chemical and pharmaceutical research. Due to the absence of publicly available experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for the acquisition of such data. This guide is intended to serve as a foundational resource for researchers working with this or structurally related compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.10Singlet, broad1H-COOH
~10.25Singlet1H-NH-
~7.90Triplet1HAr-H (H2')
~7.50Doublet of doublets1HAr-H (H6')
~7.25Triplet1HAr-H (H5')
~7.20Doublet of doublets1HAr-H (H4')
~2.60Triplet2H-CH₂-COOH
~2.50Triplet2H-CO-CH₂-
Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~174.0-COOH
~171.5-C=O (amide)
~140.5Ar-C (C1')
~131.0Ar-C (C5')
~129.5Ar-C (C4')
~125.0Ar-C (C6')
~121.5Ar-C-Br (C3')
~118.0Ar-C (C2')
~31.0-CH₂-COOH
~29.0-CO-CH₂-
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch (Amide)
~1710StrongC=O stretch (Carboxylic Acid)
~1670StrongC=O stretch (Amide I)
~1590, 1480Medium-StrongC=C stretch (Aromatic Ring)
~1550MediumN-H bend (Amide II)
~1250MediumC-O stretch (Carboxylic Acid)
~780, 680StrongC-H bend (Aromatic, meta-substituted)
~550MediumC-Br stretch
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

m/zIon TypeNotes
285.99 / 287.99[M-H]⁻Predicted molecular ion peaks for ⁷⁹Br and ⁸¹Br isotopes (negative mode).
287.00 / 289.00[M+H]⁺Predicted molecular ion peaks for ⁷⁹Br and ⁸¹Br isotopes (positive mode).
269.00 / 271.00[M-OH]⁺Loss of hydroxyl radical.
198.96 / 200.96[C₇H₆BrN]⁺Fragmentation of the butanoic acid chain.
170.97 / 172.97[C₆H₅BrN]⁺Amide bond cleavage.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectral analysis of this compound.

Synthesis of this compound

This synthesis involves the reaction of succinic anhydride with 3-bromoaniline.

  • Reaction Setup: In a round-bottom flask, dissolve succinic anhydride (1 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Amine: Add 3-bromoaniline (1 equivalent) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid is then purified.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purification to yield the final product.

G succinic_anhydride Succinic Anhydride reaction_mixture Reaction Mixture succinic_anhydride->reaction_mixture bromoaniline 3-Bromoaniline bromoaniline->reaction_mixture solvent Anhydrous Solvent (e.g., THF) solvent->reaction_mixture stirring Stir at Room Temperature reaction_mixture->stirring tlc Monitor by TLC stirring->tlc workup Solvent Removal tlc->workup Reaction Complete purification Recrystallization workup->purification product This compound purification->product

Caption: General synthesis workflow for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[1]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[1]

  • Data Acquisition: Record both ¹H and ¹³C NMR spectra. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.[2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks to the corresponding nuclei in the molecule.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3][4] Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

  • Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[3][5]

  • Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the instrument and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or a mixture with water.[6] Further dilute a small aliquot of this solution for analysis.[6]

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).[6][7]

  • Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

G cluster_nmr cluster_ir cluster_ms start Purified Solid Sample nmr NMR Analysis start->nmr ir IR Analysis start->ir ms MS Analysis start->ms nmr_prep Dissolve in Deuterated Solvent ir_prep Prepare KBr Pellet or ATR ms_prep Dissolve in Volatile Solvent nmr_acq Acquire ¹H & ¹³C Spectra nmr_prep->nmr_acq nmr_proc Process & Analyze Data nmr_acq->nmr_proc data_integration data_integration nmr_proc->data_integration Structural Elucidation ir_acq Acquire Spectrum ir_prep->ir_acq ir_proc Identify Functional Groups ir_acq->ir_proc ir_proc->data_integration ms_acq Acquire Mass Spectrum (ESI) ms_prep->ms_acq ms_proc Analyze Molecular Ion & Fragmentation ms_acq->ms_proc ms_proc->data_integration

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a predictive spectral profile and standardized methodologies for the analysis of this compound. While experimental data is paramount for definitive structural confirmation, the information presented herein offers a robust starting point for researchers, aiding in the identification, characterization, and quality control of this compound. The provided protocols are based on standard analytical chemistry practices and can be adapted as needed for specific laboratory settings and instrumentation.

References

Potential Biological Activities of N-(3-bromophenyl)succinamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of N-(3-bromophenyl)succinamic acid and its derivatives. While direct research on this specific parent compound is limited, extensive studies on structurally related molecules containing the 3-bromophenyl moiety and the succinamic acid core suggest a promising landscape for future drug discovery and development. This document consolidates available data on the synthesis, and potential antimicrobial, anticancer, and anti-inflammatory activities of analogous compounds, offering a valuable resource for researchers in the field.

Synthesis of N-(3-bromophenyl)succinamic Acid and Its Derivatives

The synthesis of N-(3-bromophenyl)succinamic acid can be readily achieved through the adaptation of established protocols for similar N-arylsuccinamic acids. A common and efficient method involves the reaction of 3-bromoaniline with succinic anhydride.

General Synthesis of N-(3-bromophenyl)succinamic Acid

A reliable synthetic route is the acylation of 3-bromoaniline with succinic anhydride in a suitable solvent, such as toluene or chloroform. The reaction proceeds at room temperature and can be stirred for several hours to ensure completion. The resulting N-(3-bromophenyl)succinamic acid precipitates and can be purified by filtration and recrystallization.[1]

Below is a DOT script representation of the synthesis workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Aniline 3-Bromoaniline Stirring Stirring at RT Aniline->Stirring Anhydride Succinic Anhydride Anhydride->Stirring Solvent Toluene Solvent->Stirring Product N-(3-bromophenyl)succinamic acid Stirring->Product Acylation

Caption: Synthetic pathway for N-(3-bromophenyl)succinamic acid.

Experimental Protocol: Synthesis of N-(3-chlorophenyl)succinamic acid (Adaptable for 3-bromo analog)

This protocol, originally for the synthesis of the chloro-analog, can be adapted by substituting m-chloroaniline with 3-bromoaniline.

  • Materials: Succinic anhydride (0.01 mole), 3-bromoaniline (0.01 mole), Toluene (45 ml), Dilute hydrochloric acid.

  • Procedure:

    • A solution of succinic anhydride (0.01 mole) in 25 ml of toluene is prepared.

    • A solution of 3-bromoaniline (0.01 mole) in 20 ml of toluene is added dropwise to the succinic anhydride solution with constant stirring.

    • The reaction mixture is stirred for approximately one hour and then left to stand for an additional hour at room temperature.

    • To remove any unreacted 3-bromoaniline, the mixture is treated with dilute hydrochloric acid.

    • The resulting solid, N-(3-bromophenyl)succinamic acid, is collected by suction filtration.

    • The crude product is washed thoroughly with water to remove unreacted succinic anhydride and succinic acid.

    • The final product is purified by recrystallization from ethanol to a constant melting point.[1]

Potential Anticancer Activity

The 3-bromophenyl moiety is a recurring structural motif in various compounds exhibiting significant anticancer properties. This suggests that N-(3-bromophenyl)succinamic acid derivatives are promising candidates for anticancer drug development.

Cytotoxicity and Anti-Invasive Properties of Related Compounds

Studies on 3-bromophenyl-containing coumarin derivatives have demonstrated their potential to inhibit cancer cell invasion and tumor growth. For instance, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate was found to be a potent inhibitor of cell invasion in a Boyden chamber assay, surpassing the efficacy of the reference matrix metalloprotease (MMP) inhibitor GI 129471.[2] In vivo studies with this compound also showed a reduction in tumor growth in mice grafted with HT1080 or MDA-MB231 cells.[2]

Furthermore, a series of brominated acetophenone derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines, with some compounds showing remarkable activity.[3] One derivative, in particular, exhibited significant cytotoxicity against breast (MCF7), alveolar (A549), colorectal (Caco2), and prostate (PC3) adenocarcinoma cell lines.[3]

Table 1: Anticancer Activity of 3-Bromophenyl-Containing Compounds

CompoundCancer Cell LineActivity MetricValueReference
3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylateHT1080Chemoinvasion Inhibition>60% at 1 µM[2]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidT-24 (Bladder)IC50257.87 µM[4]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (Breast)IC50168.78 µM[4]
Brominated Acetophenone Derivative 5cA549 (Alveolar)IC5011.80 ± 0.89 µg/mL[3]
Brominated Acetophenone Derivative 5cCaco2 (Colorectal)IC5018.40 ± 4.70 µg/mL[3]
Brominated Acetophenone Derivative 5cMCF7 (Breast)IC50< 10 µg/mL[3]
Brominated Acetophenone Derivative 5cPC3 (Prostate)IC50< 10 µg/mL[3]
Experimental Protocol: In Vitro Chemoinvasion Assay

This protocol is based on the methodology used to evaluate the anti-invasive properties of coumarin derivatives and can be applied to N-(3-bromophenyl)succinamic acid derivatives.

  • Apparatus: Boyden chambers with 8-µm pore size polycarbonate filters coated with type IV collagen.

  • Cell Line: Human fibrosarcoma HT1080 cells.

  • Procedure:

    • HT1080 cells are harvested, washed, and resuspended in serum-free medium.

    • The bottom wells of the Boyden chamber are filled with fibroblast-conditioned medium as a chemoattractant.

    • The test compound (e.g., an N-(3-bromophenyl)succinamic acid derivative) at the desired concentration is added to the cell suspension.

    • The cell suspension is placed in the upper compartment of the chamber.

    • The chambers are incubated for 6 hours at 37°C in a 5% CO2 atmosphere.

    • After incubation, the non-invading cells on the upper surface of the filter are removed.

    • The cells that have migrated to the lower surface of the filter are fixed, stained, and counted under a microscope.

    • The percentage of invasion inhibition is calculated relative to a control without the test compound.[2]

Potential Antimicrobial Activity

The presence of a 3-bromophenyl group in a molecule has also been associated with antimicrobial effects. A study on a series of N'-(3-bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide derivatives revealed good antifungal and antimicrobial activities.

Antifungal and Antibacterial Screening of Related Compounds

Several synthesized derivatives in the aforementioned study showed significant activity against various fungal and bacterial strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the range of 8-16 µg/mL.[5] These findings highlight the potential of the N-(3-bromophenyl) scaffold as a basis for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of N'-(3-Bromophenyl)-...acetohydrazide Derivatives

Compound CodeOrganismActivity MetricValueReference
DK-IB, DK-IC, DK-IG, DK-IHFungal strainsGood activity-[5]
DK-IB, DK-IC, DK-IG, DK-IHBacterial strainsGood activity-[5]
Several derivativesVarious microbesMIC8-16 µg/mL[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Materials: Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), 96-well microtiter plates, microbial inoculums, test compound, and control antibiotics.

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in the appropriate broth in the wells of a microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

    • The plates are incubated at 37°C for 24 hours (for bacteria) or at 28-30°C for 48-72 hours (for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Anti-inflammatory Activity and Enzyme Inhibition

While direct evidence for the anti-inflammatory activity of N-(3-bromophenyl)succinamic acid derivatives is not yet available, the structural features suggest potential in this area. Many non-steroidal anti-inflammatory drugs (NSAIDs) possess an acidic moiety and an aromatic ring system.

Furthermore, a quinazoline-4-carboxylic acid derivative bearing a 2-(3-bromophenyl) substituent has been identified as an inhibitor of Aurora A kinase, an enzyme implicated in cell cycle regulation and a target for cancer therapy.[4] This finding suggests that N-(3-bromophenyl)succinamic acid derivatives could also be explored as potential enzyme inhibitors.

Aurora A Kinase Inhibition by a Related Compound

The compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to be the most potent inhibitor of Aurora A kinase among a series of tested derivatives.[4] This inhibition was associated with cell cycle arrest at the G1 phase and induction of apoptosis in MCF-7 breast cancer cells.[4]

Below is a DOT script illustrating the potential mechanism of action involving enzyme inhibition leading to apoptosis.

Signaling_Pathway Compound N-(3-bromophenyl)succinamic acid derivative Enzyme Target Enzyme (e.g., Aurora A Kinase) Compound->Enzyme Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Pathway Downstream Signaling Pathway Enzyme->Pathway Activation Enzyme->Apoptosis Suppression Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotion

Caption: Potential mechanism of action via enzyme inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the enzyme inhibitory activity of N-(3-bromophenyl)succinamic acid derivatives.

  • Materials: Purified target kinase (e.g., Aurora A), substrate peptide, ATP, assay buffer, test compound, and a detection system (e.g., radiometric, fluorescence, or luminescence-based).

  • Procedure:

    • The test compound is serially diluted to various concentrations.

    • The kinase, substrate, and ATP are incubated with the test compound in the assay buffer in a microplate well.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified using the chosen detection method.

    • The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from the dose-response curve.

Conclusion

While direct experimental data on the biological activities of N-(3-bromophenyl)succinamic acid and its simple derivatives are yet to be extensively reported, the evidence from structurally analogous compounds is compelling. The recurrent appearance of the 3-bromophenyl moiety in molecules with potent anticancer, antimicrobial, and enzyme inhibitory activities strongly suggests that N-(3-bromophenyl)succinamic acid derivatives represent a promising and underexplored class of compounds for drug discovery. This technical guide provides a foundational resource to stimulate and guide future research in this area, offering established synthetic routes and relevant biological assay protocols to facilitate the exploration of their therapeutic potential. Further investigation into this chemical space is highly warranted.

References

A Comprehensive Technical Guide to the Synthesis of Substituted Anilino-Oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of substituted anilino-oxobutanoic acids, a class of compounds with significant potential in medicinal chemistry and drug development. This document details the core synthetic strategies, providing experimental protocols, quantitative data, and mechanistic insights to aid researchers in the design and execution of synthetic routes to these valuable molecules.

Synthesis of 4-Anilino-4-Oxobutanoic Acids

The most direct and widely employed method for the synthesis of 4-anilino-4-oxobutanoic acids is the acylation of substituted anilines with succinic anhydride. This reaction proceeds via a nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride, leading to the ring-opening of the anhydride and formation of the corresponding N-aryl succinamic acid.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aniline Substituted Aniline TetrahedralIntermediate Tetrahedral Intermediate Aniline->TetrahedralIntermediate Nucleophilic Attack SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->TetrahedralIntermediate Product 4-Anilino-4-oxobutanoic Acid TetrahedralIntermediate->Product Proton Transfer & Ring Opening

Experimental Protocol: Synthesis of 4-(4-Aminoanilino)-4-oxobutanoic Acid [1][2]

A representative procedure for the synthesis of a substituted 4-anilino-4-oxobutanoic acid involves the hydrogenation of a nitro-substituted precursor.

  • Dissolution: The appropriate nitro compound, 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid (1.00 equivalent), is dissolved in dry methanol to a concentration of 0.3 M.

  • Catalyst Addition: Palladium on activated carbon (10 wt %) is added to the solution under a nitrogen atmosphere.

  • Hydrogenation: The reaction mixture is hydrogenated under 1 bar of hydrogen pressure at room temperature for 3 hours.

  • Work-up: The reaction mixture is filtered through a pad of celite, and the solvent is removed in vacuo.

  • Purification: If necessary, the crude product is purified by flash column chromatography.

Quantitative Data for the Synthesis of 4-Anilino-4-Oxobutanoic Acids

Substituent on AnilineReaction ConditionsSolventYield (%)Reference
4-AminoPd/C, H₂ (1 bar), rt, 3 hMethanol69[1][2]
UnsubstitutedRefluxToluene85-90[3]
VariousNot specifiedNot specifiedNot specified[4][5]

Synthesis of 3-Anilino-4-Oxobutanoic Acids

The synthesis of 3-anilino-4-oxobutanoic acids can be achieved through a Michael addition of a substituted aniline to a suitable four-carbon α,β-unsaturated carbonyl compound, such as maleic anhydride or its derivatives. This reaction involves the nucleophilic attack of the aniline at the β-position of the unsaturated system.

G cluster_reactants Reactants cluster_product Product Aniline Substituted Aniline MaleicAnhydride Maleic Anhydride Aniline->MaleicAnhydride Michael Addition Product 3-Anilino-4-oxobutanoic Acid (after hydrolysis) MaleicAnhydride->Product

Experimental Protocol: General Procedure for Michael Addition of Anilines to Maleic Anhydride Derivatives [6][7][8]

  • Reaction Setup: To a solution of the substituted aniline (1.0 equivalent) in a suitable solvent (e.g., toluene, THF, or DMF), maleic anhydride or a derivative thereof (1.0 equivalent) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the aniline. For less nucleophilic anilines, heating may be required.

  • Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

  • Hydrolysis and Purification: The resulting amic acid can be hydrolyzed under acidic or basic conditions to yield the 3-anilino-4-oxobutanoic acid, which can then be purified by recrystallization or column chromatography.

Quantitative Data for the Synthesis of 3-Anilino-4-Oxobutanoic Acid Derivatives

Aniline SubstituentMichael AcceptorSolventTemperatureYield (%)Reference
DiethylamineMaleic AnhydrideTolueneAmbientModerate[7]
BenzylamineMaleic AnhydrideTolueneAmbientModerate[7]
DiphenylamineMaleic AnhydrideTolueneRefluxNot specified[7]

Synthesis of 2-Anilino-4-Oxobutanoic Acids

The synthesis of 2-anilino-4-oxobutanoic acids, which are N-aryl derivatives of aspartic acid, can be accomplished through several methods, including both chemical and biocatalytic approaches.

Chemical Synthesis: Ring Opening of Aspartic Anhydride

A common chemical method involves the regioselective ring-opening of an N-protected aspartic anhydride with a substituted aniline. The regioselectivity of this reaction can be controlled by the choice of solvent.

G cluster_reactants Reactants cluster_products Products Aniline Substituted Aniline AsparticAnhydride N-Protected Aspartic Anhydride Aniline->AsparticAnhydride Nucleophilic Acyl Substitution AlphaAnilide α-Anilide AsparticAnhydride->AlphaAnilide Benzene BetaAnilide β-Anilide AsparticAnhydride->BetaAnilide DMSO

Experimental Protocol: Regioselective Synthesis of Aspartic Acid Anilides

  • Reaction Setup: The N-protected aspartic anhydride (1.0 equivalent) is dissolved in the chosen solvent (benzene for the α-anilide or DMSO for the β-anilide).

  • Aniline Addition: The substituted aniline (1.0 equivalent) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at an appropriate temperature until the reaction is complete.

  • Work-up and Deprotection: The solvent is removed, and the resulting anilide is deprotected to yield the final 2-anilino-4-oxobutanoic acid derivative.

Quantitative Data for the Regioselective Synthesis of Aspartic Acid Anilides

N-Protecting GroupAniline SubstituentSolventα:β RatioReference
Cbzp-cyanoBenzene100:0
Cbzp-cyanoDMSO0:100
TFAp-cyanoNot specifiedNot specified
Biocatalytic Synthesis

An enantioselective approach to N-arylated aspartic acids involves the use of ethylenediamine-N,N'-disuccinic acid (EDDS) lyase. This enzyme catalyzes the hydroamination of fumaric acid with anilines.

Experimental Protocol: Enzymatic Synthesis of (S)-N-Arylated Aspartic Acids [9]

  • Reaction Mixture Preparation: A reaction mixture containing fumaric acid (50 mM) and the arylamine substrate (10 mM) is prepared in a NaH₂PO₄-NaOH buffer (50 mM, pH 8.5) with 5% DMSO as a cosolvent. The pH is adjusted to 8.5.

  • Enzyme Addition: Freshly purified EDDS lyase (0.05 mol %) is added to initiate the reaction.

  • Incubation: The reaction mixture is incubated at room temperature for 24 to 72 hours.

  • Product Isolation: The product is isolated and purified using standard techniques.

Quantitative Data for the Enzymatic Synthesis of N-Arylated Aspartic Acids [9]

Aniline SubstituentReaction Time (h)Conversion (%)
Unsubstituted24>99
4-Fluoro24>99
4-Chloro4895
4-Bromo7280
4-Methyl24>99

Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides. When a keto-acid such as levulinic acid (4-oxopentanoic acid) is used as the bifunctional substrate, it can react with an amine, and an isocyanide in a three-component reaction (Ugi-3CR) to produce complex heterocyclic structures related to anilino-oxobutanoic acids.

G cluster_reactants Reactants cluster_intermediate Intermediates cluster_product Product LevulinicAcid Levulinic Acid Imine Imine LevulinicAcid->Imine Aniline Substituted Aniline Aniline->Imine Condensation Isocyanide Isocyanide NitriliumIon Nitrilium Ion Isocyanide->NitriliumIon Nucleophilic Attack Imine->NitriliumIon AcylAdduct Acyl Adduct NitriliumIon->AcylAdduct Intramolecular Acylation Product Pseudo-peptide AcylAdduct->Product Mumm Rearrangement

Experimental Protocol: Ugi Synthesis of Pseudo-peptides from Levulinic Acid [1][10][11][12][13][14][15][16][17]

  • Reaction Setup: Levulinic acid (1.0 equivalent), a substituted aniline (1.0 equivalent), and an isocyanide (1.0 equivalent) are combined in methanol as the solvent.

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Work-up and Purification: Upon completion of the reaction, the solvent is evaporated, and the resulting pseudo-peptide is purified by column chromatography or recrystallization.

Quantitative Data for the Ugi Reaction with Levulinic Acid [1][10][11][12][13][14][15][16][17]

AnilineIsocyanideYield (%)
Aniline(R)-Methyl 2-isocyano-3-phenylpropanoate85
4-Chloroaniline(R)-Methyl 2-isocyano-3-phenylpropanoate88
4-Aminophenol(R)-Methyl 2-isocyano-3-phenylpropanoate82
p-Toluidine(R)-Methyl 2-isocyano-4-methylpentanoate90
4-Fluoroaniline(R)-Methyl 2-isocyano-4-methylpentanoate92

Reductive Amination

Reductive amination provides a versatile method for the synthesis of anilino-oxobutanoic acids from a corresponding keto-acid and a substituted aniline. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the target amine.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product KetoAcid Oxobutanoic Acid Imine Imine/Iminium Ion KetoAcid->Imine Aniline Substituted Aniline Aniline->Imine Condensation Product Anilino-oxobutanoic Acid Imine->Product Reduction (e.g., NaBH₃CN)

Experimental Protocol: General Procedure for Reductive Amination [18][19][20][21]

  • Imine Formation: The oxobutanoic acid (e.g., 2-ketosuccinic acid) and the substituted aniline are dissolved in a suitable solvent, often with a catalytic amount of acid to promote imine formation.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature until the imine intermediate is fully reduced.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by standard methods.

Quantitative Data for Reductive Amination

While specific examples for the synthesis of substituted anilino-oxobutanoic acids via reductive amination are not extensively detailed in the provided literature, the general applicability of this method to keto-acids is well-established.[18][19][21] Yields are typically moderate to good, depending on the specific substrates and reaction conditions employed.

References

An In-Depth Technical Guide on 4-Anilino-4-Oxobutanoic Acid Compounds: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-anilino-4-oxobutanoic acid, also known as succinanilic acid, and its derivatives. It traces the historical discovery of this class of compounds, details their synthesis, and explores their evolving significance in medicinal chemistry. The guide summarizes key quantitative data on the biological activities of these compounds, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the 4-anilino-4-oxobutanoic acid scaffold.

Discovery and History

The journey of 4-anilino-4-oxobutanoic acid and its derivatives is intrinsically linked to the rise of synthetic organic chemistry in the 19th century, a period marked by the exploration of coal tar derivatives for the synthesis of dyes and, subsequently, pharmaceuticals.[1]

First Synthesis: The first documented preparation of 4-anilino-4-oxobutanoic acid, or succinanilic acid, is credited to Menschutkin in 1872 . He synthesized the compound by reacting succinic anhydride with aniline in a benzene solvent.[2] This straightforward reaction laid the groundwork for the exploration of a new class of anilides.

Early Context in Medicinal Chemistry: The late 19th century saw the emergence of aniline derivatives as some of the first synthetic drugs. Acetanilide and phenacetin, for instance, were discovered to have analgesic and antipyretic properties, representing a significant shift from naturally derived medicines.[3] This burgeoning interest in the pharmacological potential of aniline derivatives created a fertile environment for the investigation of related structures, including those derived from dicarboxylic acids like succinic acid.

The historical development of these compounds is rooted in the broader history of aniline, a foundational molecule in the synthetic dye industry that became a cornerstone of modern pharmaceutical chemistry.[2] The simple yet versatile structure of 4-anilino-4-oxobutanoic acid has allowed it to serve as a scaffold for the development of a wide range of derivatives with diverse biological activities. It is also recognized as a metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid), highlighting its relevance in contemporary drug metabolism studies.[3]

Physicochemical Properties

The core structure of 4-anilino-4-oxobutanoic acid provides a versatile scaffold for chemical modification. The physicochemical properties of the parent compound and its derivatives are crucial for their biological activity and pharmacokinetic profiles.

Property4-Anilino-4-oxobutanoic acid4-(4-Hydroxyanilino)-4-oxobutanoic acid4-(4-Aminoanilino)-4-oxobutanoic acid
CAS Number 102-14-7[4]62558-67-2[2]5415-22-5[5]
Molecular Formula C₁₀H₁₁NO₃[4]C₁₀H₁₁NO₄[2]C₁₀H₁₂N₂O₃[5]
Molecular Weight 193.20 g/mol [4]209.20 g/mol [2]208.21 g/mol [5]
Appearance White needles (from benzene)[2]Solid-
Melting Point 150 °C[2]--
pKa 4.69 (at 25 °C)[2]--
Solubility Soluble in alcohol, ether, and boiling water (with some decomposition)[2]--

Synthesis and Experimental Protocols

The synthesis of 4-anilino-4-oxobutanoic acid and its derivatives is typically straightforward, relying on the reaction of a substituted aniline with succinic anhydride.

General Synthesis of 4-Anilino-4-oxobutanoic Acid (Succinanilic Acid)

This protocol is adapted from the originally reported method and is widely used for the preparation of the parent compound.

Reaction Scheme:

G succinic_anhydride Succinic Anhydride plus + succinic_anhydride->plus aniline Aniline arrow Benzene (solvent) Heat aniline->arrow plus->aniline product 4-Anilino-4-oxobutanoic acid arrow->product

Caption: General synthesis of 4-anilino-4-oxobutanoic acid.

Materials:

  • Succinic anhydride

  • Aniline

  • Benzene (or a suitable alternative solvent like toluene)

  • Ethanol (for recrystallization)

  • Dilute hydrochloric acid

Procedure:

  • Dissolve 10 grams of succinic anhydride in 30 ml of warm benzene.[5]

  • To the heated solution, add a mixture of 9 ml of aniline in 50 ml of benzene. The reaction is typically rapid, and the product will precipitate as a white solid.[5]

  • Cool the reaction mixture.[5]

  • Collect the crystals by filtration and wash them with a small amount of benzene.[5]

  • To remove any unreacted aniline, the crude product can be treated with dilute hydrochloric acid.

  • For purification, recrystallize the crude succinanilic acid from ethanol or benzene to obtain white, needle-like crystals.[5]

Synthesis of 4-(4-Aminoanilino)-4-oxobutanoic Acid

This protocol describes the synthesis of an amino-substituted derivative, which can serve as a versatile intermediate for further functionalization.

Reaction Scheme:

G nitro_compound 4-(4-Nitroanilino)-4-oxobutanoic acid arrow Hydrogenation nitro_compound->arrow reagents H₂, Pd/C Methanol arrow->reagents product 4-(4-Aminoanilino)-4-oxobutanoic acid arrow->product

Caption: Synthesis of 4-(4-aminoanilino)-4-oxobutanoic acid.

General Procedure (Hydrogenation):

  • Dissolve the appropriate nitro compound (4-(4-nitroanilino)-4-oxobutanoic acid) in dry methanol to a concentration of 0.3 M.

  • Add 10 wt% Palladium on activated carbon (Pd/C) under a nitrogen atmosphere.

  • Perform the hydrogenation under 1 bar of hydrogen pressure at room temperature for 3 hours.[5]

  • Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure to obtain the product.

Biological Activities and Structure-Activity Relationships (SAR)

While comprehensive SAR studies on a systematic library of simple 4-anilino-4-oxobutanoic acid derivatives are not extensively documented in publicly available literature, the broader class of anilides and related structures have been investigated for a range of biological activities. The following table summarizes some of the reported activities for derivatives that incorporate the anilino-oxo-butanoic acid or a similar pharmacophore.

Compound ClassBiological ActivityKey Findings
4-Anilinoquinolines/quinazolines Anticancer (EGFR inhibitors)Derivatives have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) kinase activity, with IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[3][6]
Succinimide Derivatives Anticonvulsant, Anti-inflammatory, Antimicrobial, AntitumorThe succinimide ring, a cyclized form of the succinamic acid, is a well-known pharmacophore in medicinal chemistry with a broad spectrum of activities.[7]
Aryl succinic and maleic acid derivatives Acetylcholinesterase InhibitionThese compounds have been shown to be potent inhibitors of acetylcholinesterase, suggesting potential applications in the treatment of neurodegenerative diseases.[4]

General SAR Observations:

  • Aromatic Substitution: The nature and position of substituents on the aniline ring play a critical role in modulating biological activity. Electron-withdrawing and electron-donating groups can significantly influence the potency and selectivity of the compounds.

  • Carboxylic Acid Moiety: The free carboxylic acid is often crucial for activity, potentially participating in hydrogen bonding or salt bridge interactions with biological targets.[8]

  • Conformational Rigidity: The introduction of more rigid structures, such as quinoline or quinazoline rings, has been a successful strategy in developing potent enzyme inhibitors.

Signaling Pathways and Mechanisms of Action

The biological effects of 4-anilino-4-oxobutanoic acid derivatives are mediated through their interaction with various cellular targets and signaling pathways. One of the most well-documented mechanisms for structurally related compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR Signaling Pathway Inhibition:

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Inhibitor Anilino-oxobutanoic Acid Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 4-anilino-oxobutanoic acid derivatives.

Many 4-anilinoquinoline and 4-anilinoquinazoline derivatives act as ATP-competitive inhibitors at the kinase domain of EGFR, preventing its autophosphorylation and blocking downstream signaling through pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways. This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[3][6]

Experimental Workflows

The discovery and development of novel 4-anilino-4-oxobutanoic acid derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-based Assays) Primary_Screening->Secondary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for the development of 4-anilino-4-oxobutanoic acid derivatives.

This iterative process involves the synthesis of a library of compounds, followed by their purification and structural confirmation. The compounds are then subjected to primary biological screens to identify initial "hits." Promising compounds undergo secondary screening in more complex biological systems, such as cell cultures. The data from these assays are used to establish structure-activity relationships, which guide the design and synthesis of more potent and selective analogs in the lead optimization phase. Finally, lead candidates are advanced to in vivo studies to evaluate their efficacy and safety in animal models.

Conclusion and Future Directions

4-Anilino-4-oxobutanoic acid and its derivatives represent a versatile and historically significant class of compounds with a wide range of biological activities. From their origins in the early days of synthetic chemistry to their contemporary relevance as scaffolds for targeted therapies, these compounds continue to be of great interest to the scientific community.

Future research in this area is likely to focus on:

  • The design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • The exploration of new therapeutic applications beyond oncology, including in neurodegenerative and infectious diseases.

  • The elucidation of novel mechanisms of action and the identification of new biological targets.

  • The development of more efficient and sustainable synthetic methodologies.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to explore the therapeutic potential of 4-anilino-4-oxobutanoic acid compounds.

References

N-(3-bromophenyl)succinamic acid: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and storage of N-(3-bromophenyl)succinamic acid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from the SDSs of structurally related compounds, including N-(4-bromophenyl)acetamide, 3-bromophenylacetic acid, and succinic acid. Researchers should handle this compound with care, assuming it may possess hazards similar to its analogs.

Hazard Identification and Classification

While specific GHS classification for N-(3-bromophenyl)succinamic acid is not available, based on related compounds, it should be treated as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.

Inferred GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Inferred Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P264: Wash skin thoroughly after handling.[1][2]

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

PropertyN-(4-bromophenyl)acetamide3-Bromophenylacetic acidSuccinic Acid
Molecular Formula C₈H₈BrNOC₈H₇BrO₂C₄H₆O₄
Molecular Weight 214.06 g/mol 215.04 g/mol 118.09 g/mol
Appearance Light grey powder solidNot specifiedColorless crystals
Melting Point Not specifiedNot specified185-190°C[3]
Solubility Water soluble[1]Not specifiedSoluble in water[3]

Handling and Storage

Engineering Controls: Work with N-(3-bromophenyl)succinamic acid should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[3][4] Eyewash stations and safety showers should be readily accessible.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts should be worn.[4][5]

Handling Procedures: Avoid creating dust.[3][5] Avoid contact with skin, eyes, and clothing.[1][3] Wash hands thoroughly after handling.[1] Keep away from heat, sparks, and open flames.[3]

Storage Conditions: Store in a cool, dry, and well-ventilated area.[1][3][4] Keep containers tightly closed when not in use.[1][3] Store away from strong oxidizing agents and acids.[3][5]

First Aid Measures

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if irritation persists.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[4]

Accidental Release Measures

Personal Precautions: Wear appropriate personal protective equipment as described in Section 3. Evacuate personnel to a safe area. Avoid breathing dust.[4]

Environmental Precautions: Prevent the material from entering drains or waterways.

Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]

Experimental Protocol: Synthesis of N-(3-bromophenyl)succinamic acid

The following protocol is adapted from the synthesis of N-(3-chlorophenyl)succinamic acid and should be performed with all necessary safety precautions in a chemical fume hood.[6]

Materials:

  • 3-bromoaniline

  • Succinic anhydride

  • Toluene

  • Dilute hydrochloric acid

  • Ethanol

Procedure:

  • Dissolve succinic anhydride (0.01 mol) in 25 ml of toluene.

  • In a separate flask, dissolve 3-bromoaniline (0.01 mol) in 20 ml of toluene.

  • Slowly add the 3-bromoaniline solution dropwise to the succinic anhydride solution with constant stirring.

  • Continue stirring the resulting mixture for approximately one hour at room temperature.

  • Allow the mixture to stand for an additional hour to ensure the reaction goes to completion.

  • To remove any unreacted 3-bromoaniline, wash the mixture with dilute hydrochloric acid.

  • Filter the resulting solid product (N-(3-bromophenyl)succinamic acid) under suction.

  • Wash the solid thoroughly with water to remove unreacted succinic anhydride and any succinic acid formed.

  • Recrystallize the product from ethanol to achieve higher purity.

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and safe handling of N-(3-bromophenyl)succinamic acid.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Prepare Solutions: - Succinic anhydride in toluene - 3-bromoaniline in toluene Reaction_Step Slowly add aniline solution to anhydride solution with constant stirring Reagent_Prep->Reaction_Step Stirring Stir at room temperature for 1-2 hours Reaction_Step->Stirring Wash_HCl Wash with dilute HCl Stirring->Wash_HCl Filter Filter solid product Wash_HCl->Filter Wash_H2O Wash with water Filter->Wash_H2O Recrystallize Recrystallize from ethanol Wash_H2O->Recrystallize

Caption: Synthetic workflow for N-(3-bromophenyl)succinamic acid.

Safe_Handling_Workflow Start Working with N-(3-bromophenyl)succinamic acid Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Engineering_Controls Use Fume Hood & Ensure Good Ventilation Risk_Assessment->Engineering_Controls PPE Wear Appropriate PPE: Goggles, Gloves, Lab Coat Engineering_Controls->PPE Handling Handle with Care: - Avoid dust generation - Avoid contact PPE->Handling Storage Store Properly: Cool, Dry, Well-ventilated, Tightly sealed container Handling->Storage Waste_Disposal Dispose of Waste According to Regulations Handling->Waste_Disposal End Procedure Complete Storage->End Waste_Disposal->End

Caption: Safe handling workflow for laboratory use.

Biological Activity

While specific signaling pathways for N-(3-bromophenyl)succinamic acid have not been detailed in the literature, related structures containing the N-(3-bromophenyl) moiety have been investigated for their biological activities. For instance, derivatives of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides have shown anti-fungal activity.[7][8] This suggests that N-(3-bromophenyl)succinamic acid and its derivatives could be of interest in drug discovery programs.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory work should be conducted by qualified individuals who have performed a thorough risk assessment.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(3-Bromoanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-(3-Bromoanilino)-4-oxobutanoic acid, also known as N-(3-bromophenyl)succinamic acid. The synthesis is achieved through the acylation of 3-bromoaniline with succinic anhydride. This method is straightforward and serves as a reliable route to this and other related N-aryl succinamic acids, which are valuable intermediates in medicinal chemistry and materials science. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

N-aryl succinamic acids are a class of organic compounds that feature both a carboxylic acid and an amide functional group. This bifunctionality makes them versatile building blocks for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The target compound, this compound, incorporates a bromine atom on the aromatic ring, providing a handle for further functionalization through cross-coupling reactions. The synthesis described herein is a classic example of nucleophilic acyl substitution, where the amino group of 3-bromoaniline attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.

Reaction Scheme

The synthesis of this compound proceeds via the reaction of 3-bromoaniline with succinic anhydride.

G cluster_reactants Reactants cluster_product Product 3-Bromoaniline plus1 + Succinic_anhydride Product Succinic_anhydride->Product Toluene, Reflux

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of N-aryl succinamic acids.[1][2][3]

3.1 Materials and Equipment

  • 3-Bromoaniline (Reagent grade, ≥98%)

  • Succinic anhydride (Reagent grade, ≥99%)

  • Toluene (Anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

3.2 Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of succinic anhydride in 25 mL of anhydrous toluene.

  • Addition of Aniline: While stirring, add a solution of 1.0 equivalent of 3-bromoaniline in 20 mL of anhydrous toluene dropwise to the succinic anhydride solution at room temperature.

  • Reaction: Stir the resulting mixture for one hour at room temperature. Then, heat the mixture to reflux and maintain for an additional 2-3 hours to ensure the completion of the reaction.

  • Workup:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

    • Transfer the mixture to a separatory funnel and wash with 1M hydrochloric acid (2 x 25 mL) to remove any unreacted 3-bromoaniline.

    • The product, being a carboxylic acid, may be soluble in the aqueous basic solution. Therefore, avoid a basic wash at this stage.

  • Isolation:

    • Filter the solid product from the toluene layer using a Büchner funnel.

    • Wash the collected solid thoroughly with deionized water to remove any unreacted succinic anhydride or succinic acid formed via hydrolysis.

  • Purification:

    • Recrystallize the crude product from ethanol to obtain a purified, crystalline solid.

    • Dry the purified product under vacuum.

Data Presentation

4.1 Reactant Data

ReactantCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Bromoaniline591-19-5C₆H₆BrN172.02
Succinic anhydride108-30-5C₄H₄O₃100.07

4.2 Product Data (Experimental and Predicted)

PropertyData (Predicted)
IUPAC Name This compound
Synonym N-(3-bromophenyl)succinamic acid
Molecular Formula C₁₀H₁₀BrNO₃
Molecular Weight 272.10 g/mol
Appearance White to off-white solid
Melting Point ~150-160 °C (Predicted based on similar structures)
¹H NMR (DMSO-d₆, 400 MHz) δ 12.1 (s, 1H, -COOH), 10.2 (s, 1H, -NH), 7.9 (s, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.2 (t, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 2.6 (t, 2H, -CH₂-), 2.5 (t, 2H, -CH₂-) ppm.
¹³C NMR (DMSO-d₆, 100 MHz) δ 174.0 (-COOH), 171.0 (C=O, amide), 140.0 (Ar-C), 131.0 (Ar-C), 126.0 (Ar-C), 122.0 (Ar-C), 121.0 (Ar-C), 118.0 (Ar-C), 31.0 (-CH₂-), 29.0 (-CH₂-) ppm.
IR (KBr) 3300-2500 cm⁻¹ (br, O-H stretch), 3300 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O stretch, acid), 1660 cm⁻¹ (C=O stretch, amide I), 1540 cm⁻¹ (N-H bend, amide II), 1590, 1480 cm⁻¹ (C=C stretch, aromatic).

Note: Spectroscopic and melting point data are predicted and should be confirmed by experimental analysis.

Visualization of Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G A 1. Dissolve Succinic Anhydride in Toluene B 2. Add 3-Bromoaniline Solution A->B C 3. Stir at RT (1h) then Reflux (2-3h) B->C D 4. Cool to Room Temperature C->D E 5. Wash with 1M HCl D->E F 6. Filter Solid Product E->F G 7. Wash with Deionized Water F->G H 8. Recrystallize from Ethanol G->H I 9. Dry under Vacuum H->I J Final Product: This compound I->J

References

Application Notes: Analytical Characterization of 4-(3-Bromoanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(3-Bromoanilino)-4-oxobutanoic acid is an organic compound that belongs to the class of anilides and butanoic acid derivatives. Its structure, featuring a brominated aniline moiety linked to a succinic acid backbone via an amide bond, makes it a potential intermediate in the synthesis of various biologically active molecules and a subject of interest in medicinal chemistry and materials science. Accurate and comprehensive analytical characterization is crucial to confirm its identity, purity, and stability, which are prerequisites for its use in further research and development.

This document provides detailed application notes and protocols for the analytical characterization of this compound using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Physicochemical and Spectroscopic Data

A summary of the computed and expected analytical data for this compound is presented below.

PropertyValue
IUPAC Name 4-((3-bromophenyl)amino)-4-oxobutanoic acid
Molecular Formula C₁₀H₁₀BrNO₃
Molecular Weight 272.10 g/mol
Monoisotopic Mass 270.9844 Da
Predicted ¹H NMR See Table 2
Predicted ¹³C NMR See Table 3
Expected MS (ESI+) m/z 272.99 [M+H]⁺, 294.97 [M+Na]⁺
Expected MS (ESI-) m/z 270.97 [M-H]⁻

Table 1: Key physicochemical and expected spectroscopic data for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of chemical compounds and quantifying impurities. A reverse-phase HPLC method is suitable for this compound.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile:Water 50:50) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Elution:

      Time (min) % Solvent A % Solvent B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis: Integrate the peak areas to determine the purity of the main compound and quantify any impurities as a percentage of the total area.

ParameterExpected Result
Retention Time (t_R_) Compound-specific (e.g., 10-15 min)
Purity ≥ 95% (typical for research grade)
Related Impurities < 0.1% for any single impurity

Table 2: Typical HPLC data for this compound.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent (1 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Inject 10 µL prep3->hplc_inj hplc_sep C18 Column Separation (Gradient Elution) hplc_inj->hplc_sep hplc_det UV Detection (254 nm) hplc_sep->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq data_int Integrate Peaks data_acq->data_int data_rep Calculate Purity (%) data_int->data_rep

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry to confirm the molecular weight and structural identity of the compound.

Experimental Protocol
  • Instrumentation: An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same HPLC method as described in Section 1 to ensure compatibility. The use of a volatile buffer like formic acid is essential.

  • MS Conditions:

    • Ionization Mode: ESI, run in both positive and negative modes.

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Extract the mass spectrum corresponding to the HPLC peak of the compound. Compare the observed m/z values of the molecular ions ([M+H]⁺, [M-H]⁻, [M+Na]⁺) with the calculated theoretical values.

analytical_characterization_logic cluster_techniques Analytical Techniques cluster_information Derived Information compound 4-(3-Bromoanilino)- 4-oxobutanoic acid hplc HPLC-UV ms Mass Spectrometry nmr NMR Spectroscopy dsc Thermal Analysis (DSC) purity Purity & Impurity Profile hplc->purity mw Molecular Weight ms->mw identity Structural Identity ms->identity structure Detailed Structure & Connectivity nmr->structure thermal Melting Point & Thermal Stability dsc->thermal

Caption: Relationship between analytical techniques and the information they provide.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for unambiguously determining the chemical structure of an organic molecule.

Experimental Protocol
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is recommended to observe the exchangeable amide (NH) and carboxylic acid (OH) protons.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (Optional): If further structural confirmation is needed, run COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments.

  • Data Analysis: Assign the chemical shifts (δ) in ppm to the corresponding nuclei in the molecule. Analyze coupling constants (J) in the ¹H spectrum to confirm connectivity.

¹H AssignmentPredicted δ (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~12.1broad singlet1H
Amide (-NH-)~10.2singlet1H
Aromatic H (C2-H)~7.9triplet1H
Aromatic H (C4-H, C6-H)~7.3-7.5multiplet2H
Aromatic H (C5-H)~7.2triplet1H
Methylene (-CH₂-CO)~2.6triplet2H
Methylene (-CH₂-COOH)~2.5triplet2H

Table 3: Predicted ¹H NMR data (in DMSO-d₆).

¹³C AssignmentPredicted δ (ppm)
Carboxylic Acid C=O~174
Amide C=O~171
Aromatic C-N~140
Aromatic C-Br~122
Aromatic CHs~118-131
Methylene (-CH₂-CO)~31
Methylene (-CH₂-COOH)~29

Table 4: Predicted ¹³C NMR data (in DMSO-d₆).

Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess the thermal stability of the compound.

Experimental Protocol
  • Instrumentation: A DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • DSC Conditions:

    • Temperature Program: Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min.

    • Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm. A sharp melting peak is indicative of high purity.

overall_workflow cluster_analysis Parallel Analysis cluster_results Data Interpretation start Start: Purified Sample prep Sample Preparation (Dissolution/Weighing) start->prep hplc HPLC-UV Analysis prep->hplc lcms LC-MS Analysis prep->lcms nmr NMR Analysis prep->nmr dsc DSC Analysis prep->dsc purity Purity Assessment hplc->purity identity Identity Confirmation (Molecular Weight) lcms->identity structure Structural Elucidation nmr->structure thermal Thermal Properties dsc->thermal report Final Characterization Report purity->report identity->report structure->report thermal->report

Caption: Overall analytical workflow for compound characterization.

Application Notes and Protocols: 4-(3-Bromoanilino)-4-oxobutanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(3-Bromoanilino)-4-oxobutanoic acid belongs to the class of anilino-oxobutanoic acid derivatives, a scaffold that has garnered interest in medicinal chemistry due to its potential as a versatile pharmacophore. While specific research on the 3-bromo substituted analog is limited, the broader class of bromoanilino-oxobutanoic acids and related derivatives has been explored for various therapeutic applications. These compounds serve as valuable starting points for the development of novel enzyme inhibitors and other targeted therapeutic agents. The presence of the bromoaniline moiety can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity to target proteins through halogen bonding and improving metabolic stability.

This document provides an overview of the potential applications of this compound based on the activities of structurally related compounds. It includes a summary of relevant biological data, detailed experimental protocols for synthesis and biological evaluation, and graphical representations of key workflows and potential mechanisms of action.

Potential Therapeutic Applications

Based on studies of analogous compounds, derivatives of bromoanilino-oxobutanoic acid are being investigated for the following applications:

  • Enzyme Inhibition: Structurally similar compounds have demonstrated inhibitory activity against various enzymes. For instance, a related compound, 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, has been shown to inhibit carbonic anhydrase and alkaline phosphatase[1]. These enzymes are implicated in a range of physiological processes, and their inhibition can be a therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer.

  • Anticancer Activity: The anilino-oxobutanoic acid scaffold is being explored for its potential in oncology. The 4-bromophenyl analog has been suggested to have potential anticancer effects[1]. The mechanism of action for such compounds may involve the modulation of apoptotic pathways or the inhibition of enzymes crucial for cancer cell proliferation[1].

Quantitative Data Summary

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the enzyme inhibition data for a closely related analog, 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, to provide a reference for the potential activity of this class of compounds.

Table 1: Enzyme Inhibition Activity of a 4-Bromophenyl Analog

EnzymeInhibition (%) at 100 µM
Carbonic Anhydrase75%[1]
Alkaline Phosphatase60%[1]

Note: The data presented is for 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, a structural analog of the topic compound.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of anilino-oxobutanoic acid derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound based on the reaction of 3-bromoaniline with succinic anhydride.

Materials:

  • 3-Bromoaniline

  • Succinic anhydride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-bromoaniline (1.0 equivalent) in anhydrous DMF.

  • Add succinic anhydride (1.1 equivalents) to the solution.

  • Add triethylamine (1.2 equivalents) dropwise to the reaction mixture while stirring.

  • Heat the reaction mixture to 80°C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and 1 M hydrochloric acid.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a general procedure to evaluate the inhibitory activity of this compound against carbonic anhydrase.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • This compound (test compound)

  • p-Nitrophenyl acetate (pNPA), substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add Tris-HCl buffer.

  • Add the hCA II enzyme solution to each well.

  • Add varying concentrations of the test compound to the wells. A known inhibitor should be used as a positive control, and a vehicle control (solvent only) should also be included.

  • Pre-incubate the enzyme with the test compound for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl acetate.

  • Measure the absorbance at 400 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants 3-Bromoaniline + Succinic Anhydride Reaction Reaction in DMF with Triethylamine (80°C, 4-6h) Reactants->Reaction Workup Aqueous Workup (HCl, Water, Brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Hypothetical Mechanism of Enzyme Inhibition

Enzyme_Inhibition cluster_enzyme Inhibitor 4-(3-Bromoanilino)- 4-oxobutanoic acid ActiveSite Enzyme Active Site Inhibitor->ActiveSite Binding Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Product Product NoReaction Inhibition of Product Formation ActiveSite->NoReaction Substrate Substrate Substrate->ActiveSite Binding (Blocked)

Caption: Hypothetical competitive inhibition of a target enzyme.

References

Application Notes and Protocols: 4-(3-Bromoanilino)-4-oxobutanoic Acid as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(3-bromoanilino)-4-oxobutanoic acid as a versatile precursor for the synthesis of various heterocyclic compounds, with a focus on the preparation of pyridazinone derivatives. The synthesized compounds are of significant interest in medicinal chemistry due to their potential biological activities. Detailed experimental protocols, quantitative data for analogous compounds, and diagrams of experimental workflows and a representative biological signaling pathway are provided to guide researchers in their drug discovery and development efforts.

Introduction

This compound is a valuable starting material for the synthesis of a variety of heterocyclic systems. Its bifunctional nature, possessing both a carboxylic acid and an amide linkage to a substituted aromatic ring, allows for diverse cyclization strategies. The presence of the bromine atom on the aniline ring provides a handle for further functionalization, making it an attractive scaffold for creating libraries of compounds for biological screening.

One of the most common applications of this precursor is in the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones. These compounds are readily prepared through a cyclocondensation reaction with hydrazine. The pyridazinone core is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.

Application: Synthesis of 6-(3-bromophenyl)-4,5-dihydropyridazin-3(2H)-one

The primary application of this compound is its conversion to 6-(3-bromophenyl)-4,5-dihydropyridazin-3(2H)-one. This reaction proceeds via a cyclocondensation reaction with hydrazine hydrate. The resulting pyridazinone can serve as a key intermediate for the synthesis of more complex molecules.

Experimental Workflow

experimental_workflow start Start: 4-(3-bromoanilino)- 4-oxobutanoic acid reagents Hydrazine Hydrate, Ethanol (solvent) start->reagents Add reaction Cyclocondensation (Reflux) reagents->reaction workup Cooling & Precipitation reaction->workup isolation Filtration & Washing workup->isolation product Product: 6-(3-bromophenyl)-4,5- dihydropyridazin-3(2H)-one isolation->product analysis Characterization (m.p., IR, NMR, MS) product->analysis further_synthesis Further Functionalization (e.g., N-alkylation, Suzuki coupling) product->further_synthesis

Caption: Experimental workflow for the synthesis of 6-(3-bromophenyl)-4,5-dihydropyridazin-3(2H)-one.

Experimental Protocol

Synthesis of 6-(3-bromophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from established procedures for the synthesis of analogous 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 0.01 mol of this compound in 50 mL of ethanol.

  • To this solution, add 0.02 mol of hydrazine hydrate (80% solution).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Upon cooling, a solid precipitate will form. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Determine the melting point and characterize the product using spectroscopic methods (IR, 1H NMR, 13C NMR, and Mass Spectrometry).

Quantitative Data for Analogous Pyridazinone Derivatives

The following table summarizes the yields and melting points of various 6-aryl-4,5-dihydropyridazin-3(2H)-ones synthesized using a similar protocol. This data provides an expected range for the synthesis of the 3-bromo-substituted analog.

EntryR-group on Phenyl RingYield (%)Melting Point (°C)Reference
1H75150-152[1]
24-CH₃66192[2]
34-Cl70220-222[2]
44-OCH₃63228[2]
54-NO₂72240-242[1]

Biological Activity and Potential Signaling Pathways

Pyridazinone derivatives are known to exhibit a wide range of biological activities. For instance, many 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives have demonstrated significant antimicrobial activity. The proposed mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[3]

Representative Signaling Pathway: Inhibition of Bacterial DNA Gyrase

signaling_pathway cluster_bacterium Bacterial Cell drug 6-(3-bromophenyl)-4,5- dihydropyridazin-3(2H)-one gyrase DNA Gyrase (GyrA and GyrB subunits) drug->gyrase Inhibition dna_supercoiling Negative DNA Supercoiling gyrase->dna_supercoiling Catalyzes dna_replication DNA Replication dna_supercoiling->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Blockage leads to

Caption: Proposed mechanism of antimicrobial action via inhibition of DNA gyrase.

Further Applications and Future Directions

The synthesized 6-(3-bromophenyl)-4,5-dihydropyridazin-3(2H)-one can be further modified to explore a wider chemical space and potentially enhance its biological activity. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse aryl or amino groups. Additionally, the nitrogen atom at the 2-position of the pyridazinone ring can be alkylated or acylated to generate a variety of derivatives.

These modifications, coupled with a systematic structure-activity relationship (SAR) study, can lead to the discovery of novel drug candidates with improved potency and selectivity. The versatility of this compound as a precursor makes it a valuable tool in the arsenal of medicinal chemists and drug development professionals.

References

Application Notes and Protocols: Screening the Bioactivity of Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for screening the bioactivity of butanoic acid derivatives. Detailed protocols for key assays are provided to assess cytotoxic, anti-inflammatory, and antimicrobial activities.

Introduction

Butanoic acid, a short-chain fatty acid, and its derivatives are gaining significant attention in biomedical research due to their diverse biological activities. These compounds have shown potential as anti-cancer, anti-inflammatory, and antimicrobial agents.[1] Their mechanisms of action often involve the inhibition of histone deacetylases (HDACs) or the activation of G-protein coupled receptors like GPR41 and GPR43.[2][3] This document outlines a systematic approach to screen and characterize the bioactivity of novel butanoic acid derivatives.

Key Bioactivity Screening Assays

A tiered screening approach is recommended, starting with broad cytotoxicity screening, followed by more specific functional assays based on the desired therapeutic application.

Cytotoxicity Screening

The initial step in evaluating the bioactivity of butanoic acid derivatives is to assess their cytotoxicity against relevant cell lines. This helps to determine the concentration range for subsequent assays and identifies compounds with potential as anticancer agents.

Table 1: Cytotoxicity of Butanoic Acid Derivatives (IC50 Values)

Compound/DerivativeCell LineIncubation Time (h)IC50 (mM)Reference
Sodium ButyrateHCT116248.56 ± 0.25[4]
Indole-3-butyric acidHCT116246.28 ± 0.10[4]
TributyrinHCT116244.94 ± 0.19[4]
2-amino-n-butyric acidHCT1162410.21 ± 0.31[4]
Pivaloyloxymethyl butyrate (AN-9)U251 MG (Glioma)72~0.1[5]
Butyroyloxymethyl butyrate (AN-1)U251 MG (Glioma)72~0.5[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Butanoic acid derivatives

  • Human colorectal carcinoma HCT116 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the butanoic acid derivatives in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for another 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture HCT116 Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare Butanoic Acid Derivative Dilutions Treat_Cells Treat Cells with Compounds Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate (4h) Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan with DMSO Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for MTT-based cytotoxicity screening of butanoic acid derivatives.

Anti-Inflammatory Activity Screening

Butanoic acid and its derivatives can modulate inflammatory responses. A common in vitro model for assessing anti-inflammatory activity involves the use of macrophages, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Table 2: Anti-inflammatory Activity of Butanoic Acid Derivatives

Compound/DerivativeCell LineParameter MeasuredConcentration% Reduction of Inflammatory MarkerReference
Sodium ButyrateRAW 264.7Nitric Oxide (NO)1 mM~50%[7]
Sodium ButyrateRAW 264.7TNF-α1 mM~40%[7]
PhenylbutyrateRAW 264.7IL-60.5 mM~60%[7]

Experimental Protocol: Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This protocol measures the ability of butanoic acid derivatives to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages.[7]

Materials:

  • Butanoic acid derivatives

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10⁵ cells/well in 1 mL of complete DMEM and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the butanoic acid derivatives (determined from the cytotoxicity assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Measurement:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (TNF-α, IL-6):

    • Measure the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the vehicle control.

Logical Flow for Anti-Inflammatory Screening

AntiInflammatory_Logic Start Start: Screen for Anti-inflammatory Activity Cytotoxicity Determine Non-Toxic Concentrations (MTT Assay) Start->Cytotoxicity Pretreat Pre-treat RAW 264.7 Macrophages with Butanoic Acid Derivatives Cytotoxicity->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Measure Measure Inflammatory Markers (NO, TNF-α, IL-6) Stimulate->Measure Analyze Analyze % Inhibition Measure->Analyze Active Active Anti-inflammatory Compounds Identified Analyze->Active Significant Inhibition Inactive Inactive Compounds Analyze->Inactive No/Low Inhibition

Caption: Logical flow for screening the anti-inflammatory activity of butanoic acid derivatives.

Antimicrobial Activity Screening

The antimicrobial properties of butanoic acid derivatives can be screened against a panel of pathogenic bacteria and fungi using the agar well diffusion method.

Table 3: Antimicrobial Activity of Butanoic Acid Derivatives (Zone of Inhibition)

Compound/DerivativeMicroorganismConcentrationZone of Inhibition (mm)Reference
Butanoic AcidEscherichia coli100 mg/mL15 ± 1.2[8]
Butanoic AcidStaphylococcus aureus100 mg/mL18 ± 1.5[8]
Valeric AcidCampylobacter jejuni50 mg/mL22 ± 2.0[8]
MonobutyrinClostridium perfringens100 mg/mL12 ± 1.0[8]

Experimental Protocol: Agar Well Diffusion Assay

This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity of the test compounds.[9][10]

Materials:

  • Butanoic acid derivatives

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Positive control (e.g., a standard antibiotic like ciprofloxacin)

  • Negative control (solvent used to dissolve the compounds)

Procedure:

  • Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.

  • Well Creation: Aseptically punch wells into the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the butanoic acid derivative solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

  • Data Analysis: Compare the zones of inhibition produced by the test compounds with those of the positive and negative controls. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Butanoic acid derivatives often exert their effects through the following signaling pathways:

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-known HDAC inhibitor.[11] Inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition Butanoic_Acid Butanoic Acid Derivatives HDAC HDAC Butanoic_Acid->HDAC Acetylation Histone Hyperacetylation Butanoic_Acid->Acetylation Promotes Histones Histones HDAC->Histones Deacetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDK Inhibitor) Activation Gene_Expression->p21 Apoptosis_Genes Apoptosis-related Gene Activation Gene_Expression->Apoptosis_Genes Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: HDAC inhibition pathway by butanoic acid derivatives.

GPR41/GPR43 Activation

Short-chain fatty acids, including butanoic acid, are natural ligands for the G-protein coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2).[3][12] Activation of these receptors can lead to various cellular responses, including modulation of inflammation and metabolic regulation.

GPR41_43_Signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Butanoic_Acid Butanoic Acid Derivatives GPR41 GPR41 (FFAR3) Butanoic_Acid->GPR41 GPR43 GPR43 (FFAR2) Butanoic_Acid->GPR43 G_protein_i Gαi/o GPR41->G_protein_i GPR43->G_protein_i G_protein_q Gαq GPR43->G_protein_q AC Adenylate Cyclase G_protein_i->AC MAPK MAPK Pathway (ERK1/2, p38) G_protein_i->MAPK PLC Phospholipase C G_protein_q->PLC G_protein_q->MAPK cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Cellular_Response Cellular Responses (e.g., Cytokine Production) cAMP->Cellular_Response Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Cellular_Response MAPK->Cellular_Response

Caption: GPR41/GPR43 signaling pathways activated by butanoic acid derivatives.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the systematic screening of the bioactivity of butanoic acid derivatives. By employing these methods, researchers can effectively identify and characterize promising lead compounds for further development in various therapeutic areas. The provided data tables and pathway diagrams serve as a valuable reference for interpreting experimental results and elucidating the underlying mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-bromophenyl)succinamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-bromophenyl)succinamic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-(3-bromophenyl)succinamic acid, with a focus on common byproducts and reaction impurities.

Observed Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is stirred for the recommended duration at the appropriate temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).
Hydrolysis of succinic anhydride.Use anhydrous solvents and reagents. Store succinic anhydride in a desiccator.
Inefficient purification.Optimize the recrystallization solvent system to minimize product loss.
Presence of Unreacted Starting Materials Incorrect stoichiometry of reactants.Carefully measure and use a 1:1 molar ratio of 3-bromoaniline to succinic anhydride.
Insufficient reaction time.Increase the reaction time and monitor for the disappearance of starting materials by TLC.
Product Contaminated with Succinic Acid Presence of water in the reaction mixture, leading to the hydrolysis of succinic anhydride.[1]Conduct the reaction under anhydrous conditions. Purify the final product by washing with water, as succinic acid is water-soluble.[2]
Formation of a Neutral, Less Polar Byproduct Cyclodehydration of the desired N-(3-bromophenyl)succinamic acid to form N-(3-bromophenyl)succinimide. This can be induced by excessive heat.Avoid high temperatures during the reaction and work-up. If this byproduct is a major issue, consider using milder reaction conditions.
Oily or Gummy Product Instead of a Crystalline Solid Presence of multiple impurities, including unreacted starting materials and byproducts, which can inhibit crystallization.Purify the crude product using column chromatography before attempting recrystallization.
Broad Melting Point of the Final Product The product is impure and contains a mixture of the desired product and byproducts.Recrystallize the product from a suitable solvent until a sharp and constant melting point is achieved.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of N-(3-bromophenyl)succinamic acid?

A1: The most frequently encountered byproducts are:

  • Succinic acid: Formed from the hydrolysis of succinic anhydride in the presence of moisture.[1]

  • N-(3-bromophenyl)succinimide: Results from the intramolecular cyclization (dehydration) of the target molecule, often due to excessive heat.

  • Unreacted 3-bromoaniline and succinic anhydride: These will be present if the reaction does not go to completion.

Q2: How can I minimize the formation of succinic acid?

A2: To minimize the formation of succinic acid, it is crucial to work under anhydrous conditions. This includes using anhydrous solvents, ensuring all glassware is thoroughly dried, and using fresh, dry succinic anhydride.

Q3: My product shows a second spot on the TLC plate that is less polar than the desired product. What could it be?

A3: A less polar spot is likely N-(3-bromophenyl)succinimide. This is formed by the loss of a water molecule from your target compound. To avoid its formation, try to maintain a lower reaction temperature and avoid prolonged heating during work-up and drying.

Q4: What is the best way to remove unreacted starting materials?

A4: Unreacted 3-bromoaniline can be removed by washing the reaction mixture with a dilute acid solution, such as 1M HCl.[2] Unreacted succinic anhydride and the byproduct succinic acid can be removed by washing with water.[2]

Q5: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended. For GC-MS analysis, derivatization of the carboxylic acid group may be necessary.

Experimental Protocols

Synthesis of N-(3-bromophenyl)succinamic acid

This protocol is adapted from the synthesis of a similar compound, N-(3-chlorophenyl)succinamic acid.[2]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 equivalent) in an anhydrous solvent such as toluene or diethyl ether.

  • Addition of Amine: In a separate flask, dissolve 3-bromoaniline (1.0 equivalent) in the same anhydrous solvent.

  • Reaction: Slowly add the 3-bromoaniline solution to the succinic anhydride solution at room temperature with constant stirring.

  • Reaction Time: Stir the mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored by TLC.

  • Work-up:

    • If a precipitate forms, filter the solid product.

    • Wash the solid with a small amount of cold solvent to remove any soluble impurities.

    • To remove unreacted 3-bromoaniline, wash the product with a dilute solution of hydrochloric acid.

    • To remove unreacted succinic anhydride and any succinic acid formed, wash the product thoroughly with water.[2]

  • Drying and Recrystallization: Dry the crude product under vacuum. Recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure N-(3-bromophenyl)succinamic acid.

Visualizations

Reaction Pathway and Byproduct Formation

Synthesis_Byproducts cluster_side_reactions Side Reactions / Byproduct Formation SA Succinic Anhydride Product N-(3-bromophenyl)succinamic acid SA->Product Succinic_Acid Succinic Acid SA->Succinic_Acid + H₂O BA 3-Bromoaniline BA->Product Succinimide N-(3-bromophenyl)succinimide Product->Succinimide - H₂O Water H₂O Heat Heat

Caption: Main reaction pathway and formation of common byproducts.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_TLC Analyze by TLC Start->Check_TLC Unreacted_SM Unreacted Starting Materials Present Check_TLC->Unreacted_SM Yes Extra_Spots Additional Spots Observed Check_TLC->Extra_Spots No, but... Clean_Product Single Product Spot Check_TLC->Clean_Product No Action_Stoichiometry Verify Stoichiometry Increase Reaction Time Unreacted_SM->Action_Stoichiometry Check_Polarity Compare Polarity to Product Extra_Spots->Check_Polarity Purify Purify by Recrystallization or Chromatography Clean_Product->Purify Less_Polar Less Polar: Likely Succinimide Check_Polarity->Less_Polar Less Polar More_Polar More Polar: Likely Succinic Acid Check_Polarity->More_Polar More Polar Action_Heat Reduce Reaction Temperature Less_Polar->Action_Heat Action_Anhydrous Ensure Anhydrous Conditions More_Polar->Action_Anhydrous

Caption: Troubleshooting workflow for product impurity analysis.

References

Technical Support Center: Anilino-oxobutanoic Acid Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of anilino-oxobutanoic acids for successful bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in solubilizing anilino-oxobutanoic acids?

Anilino-oxobutanoic acids are characterized by a carboxylic acid group and an anilide moiety. The carboxylic acid provides a handle for pH-dependent solubility, while the anilino group contributes to the molecule's overall lipophilicity. The interplay between these groups can lead to poor aqueous solubility at neutral pH, which is often required for biological assays. Key challenges include the potential for precipitation in aqueous buffers and the need to achieve a sufficient concentration for meaningful biological data without introducing solvent-related artifacts.

Q2: What are the initial steps to assess the solubility of a new anilino-oxobutanoic acid derivative?

A systematic approach is recommended. Start by testing the solubility in a small range of organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol. Subsequently, assess its solubility in aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0). This initial screening will provide insights into the compound's physicochemical properties and guide the selection of an appropriate solubilization strategy.

Q3: How can I prepare a stock solution of my anilino-oxobutanoic acid?

For initial studies, preparing a high-concentration stock solution in an organic solvent like DMSO is a common practice. This allows for subsequent dilution into aqueous assay buffers while keeping the final solvent concentration low (typically ≤1%) to minimize effects on the biological system.

Troubleshooting Guide: Compound Precipitation in Bioassays

One of the most common issues encountered with anilino-oxobutanoic acids is precipitation upon dilution of the stock solution into the aqueous assay medium. This guide provides a systematic approach to troubleshoot and resolve this issue.

Symptom Potential Cause Suggested Solution
Visible precipitate (cloudiness, particles) immediately upon dilution. The compound's solubility in the final assay buffer is exceeded.- Decrease the final concentration of the compound. - Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerance limit of the assay. - Adjust the pH of the assay buffer to ionize the carboxylic acid group (higher pH).
Precipitation observed over time during the assay. The compound is kinetically soluble but thermodynamically unstable in the assay medium.- Consider the use of solubilizing excipients such as cyclodextrins or surfactants. - Reduce the incubation time of the assay if experimentally feasible.
Inconsistent or non-reproducible assay results. Micro-precipitation or aggregation is occurring, which may not be visible.- Filter the final compound solution through a 0.22 µm syringe filter before adding to the assay. - Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80 at 0.01-0.1%) in the assay buffer to prevent aggregation.
Assay signal is lower than expected. The actual concentration of the soluble compound is lower than the nominal concentration due to precipitation.- Centrifuge the assay plate prior to reading to pellet any precipitate. - Quantify the soluble compound concentration in the assay medium using techniques like HPLC.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of an anilino-oxobutanoic acid in DMSO.

Materials:

  • Anilino-oxobutanoic acid compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of the anilino-oxobutanoic acid and place it into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Enhancement

This protocol outlines how to leverage the carboxylic acid moiety to improve the aqueous solubility of anilino-oxobutanoic acids by adjusting the pH.

Materials:

  • Anilino-oxobutanoic acid

  • 1 M NaOH or 1 M HCl

  • Aqueous buffer (e.g., PBS, Tris)

  • pH meter

Procedure:

  • Prepare a slurry of the anilino-oxobutanoic acid in the desired aqueous buffer.

  • While stirring, slowly add small increments of 1 M NaOH to increase the pH.

  • Monitor the dissolution of the compound as the pH increases. The carboxylic acid group will deprotonate to the more soluble carboxylate form.

  • Determine the pH at which the compound fully dissolves. This pH can then be used for preparing working solutions, ensuring the final assay pH is compatible with the biological system.

  • If a lower pH is required for the assay, a co-solvent or other solubilizing agents may be necessary.

Quantitative Data Summary

The following tables provide illustrative solubility data for a hypothetical anilino-oxobutanoic acid derivative ("Compound X") based on typical properties of this class of molecules. This data is for exemplary purposes and should be experimentally determined for your specific compound.

Table 1: Solubility of Compound X in Common Solvents

SolventSolubility (mg/mL)
DMSO> 100
Ethanol10 - 20
Methanol5 - 10
Water (pH 7.4)< 0.1

Table 2: pH-Dependent Aqueous Solubility of Compound X

pHSolubility (µg/mL)
5.0< 1
6.05
7.025
7.450
8.0> 200

Visualizations

experimental_workflow Solubility Improvement Workflow cluster_0 Initial Assessment cluster_1 Solubilization Strategy cluster_2 Bioassay cluster_3 Troubleshooting start Start with Anilino-oxobutanoic Acid sol_screen Solubility Screening (DMSO, EtOH, Aqueous Buffers) start->sol_screen strategy Select Solubilization Strategy sol_screen->strategy ph_adjust pH Adjustment strategy->ph_adjust cosolvent Co-solvent Use strategy->cosolvent excipient Excipient Addition (e.g., Cyclodextrin) strategy->excipient prepare_stock Prepare Stock Solution ph_adjust->prepare_stock cosolvent->prepare_stock excipient->prepare_stock prepare_working Prepare Working Solution prepare_stock->prepare_working perform_assay Perform Bioassay prepare_working->perform_assay analyze Analyze Results perform_assay->analyze precipitation Precipitation Occurs perform_assay->precipitation troubleshoot Troubleshoot (Adjust pH, Co-solvent, Concentration) precipitation->troubleshoot troubleshoot->prepare_working

Caption: A workflow for improving the solubility of anilino-oxobutanoic acids for bioassays.

signaling_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression compound Anilino-oxobutanoic Acid Derivative compound->kinase_b

Caption: Inhibition of a signaling pathway by a hypothetical anilino-oxobutanoic acid derivative.

Stability testing of 4-(3-Bromoanilino)-4-oxobutanoic acid in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 4-(3-Bromoanilino)-4-oxobutanoic acid in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous buffer solutions?

A1: The primary stability concern for this compound is the hydrolysis of the amide bond. Amides are generally resistant to hydrolysis, but this reaction can be catalyzed by acidic or basic conditions, especially with prolonged heating.[1][2][3][4] This degradation would result in the formation of 3-bromoaniline and succinic acid.

Q2: Under what pH conditions is this compound expected to be most stable?

Q3: What are the expected degradation products of this compound in acidic or basic buffers?

A3: Under acidic or basic conditions that promote hydrolysis, the amide bond is cleaved, yielding 3-bromoaniline and succinic acid.[1][3]

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: A validated, stability-indicating analytical method is crucial. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective method for separating the parent compound from its potential degradation products and quantifying their amounts over time.[6][7]

Q5: What are forced degradation studies and why are they important?

A5: Forced degradation studies, or stress testing, involve subjecting the compound to harsh conditions (e.g., high/low pH, high temperature, oxidation, light) to accelerate its degradation.[8][9][10] These studies are essential in pharmaceutical development to:

  • Identify potential degradation products.[8]

  • Elucidate degradation pathways.[10]

  • Develop and validate a stability-indicating analytical method.[6][8]

  • Understand the intrinsic stability of the molecule.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of parent compound in acidic buffer. Acid-catalyzed hydrolysis of the amide bond.- Increase the pH of the buffer to a more neutral range (pH 6-8).- Conduct the experiment at a lower temperature.- Reduce the duration of the experiment.
Inconsistent stability results between experiments. - Inaccurate buffer preparation.- Fluctuation in storage temperature.- Issues with the analytical method.- Verify the pH of all buffers before use.- Ensure the stability incubator or water bath maintains a consistent temperature.- Validate the analytical method for precision, accuracy, and linearity.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.- Perform forced degradation studies to systematically generate and identify potential degradation products.- Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose their structures.
Poor recovery of the compound from the sample matrix. - Adsorption of the compound to the container surface.- Precipitation of the compound in the buffer.- Use silanized glassware or low-binding microplates.- Determine the solubility of the compound in the chosen buffers before initiating the stability study. Adjust the concentration if necessary.

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound in Different Buffers

1. Objective: To assess the stability of this compound in various aqueous buffers at a specific temperature.

2. Materials:

  • This compound

  • Phosphate buffer (pH 5.0, 7.4)

  • Citrate buffer (pH 3.0)

  • Borate buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier for HPLC)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • pH meter

  • Temperature-controlled incubator or water bath

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Sample Preparation:

    • For each buffer (pH 3.0, 5.0, 7.4, and 9.0), prepare a solution of this compound at a final concentration of 100 µg/mL. This is typically done by spiking the appropriate volume of the stock solution into the buffer.

    • Prepare a sufficient volume of each sample to allow for analysis at all time points.

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each buffer solution and analyze it by a validated stability-indicating HPLC method to determine the initial concentration of the compound.

  • Incubation: Store the remaining sample solutions in a temperature-controlled incubator set to the desired temperature (e.g., 25°C or 40°C). Protect the samples from light.

  • Time Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each sample solution.

  • HPLC Analysis: Analyze the withdrawn samples by the HPLC method to determine the concentration of this compound remaining.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.

4. Data Presentation:

Table 1: Stability of this compound at 25°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100.0100.0100.0100.0
298.599.899.999.1
497.299.699.898.3
895.199.299.796.5
1293.098.999.594.8
2488.498.199.190.2
4880.196.598.382.7

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_samples Prepare Test Samples (100 µg/mL in each buffer) prep_stock->prep_samples prep_buffers Prepare Buffers (pH 3.0, 5.0, 7.4, 9.0) prep_buffers->prep_samples t0_analysis T=0 Analysis (HPLC) prep_samples->t0_analysis incubation Incubate Samples (e.g., 25°C, protected from light) t0_analysis->incubation timepoint_analysis Time Point Analysis (e.g., 2, 4, 8, 12, 24, 48h) incubation->timepoint_analysis Withdraw aliquots hplc_quant Quantify Compound (HPLC) timepoint_analysis->hplc_quant data_analysis Calculate % Remaining hplc_quant->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for the stability testing of this compound.

Amide_Hydrolysis compound This compound products Degradation Products compound->products Hydrolysis (Acid or Base Catalyzed) bromoaniline 3-Bromoaniline products->bromoaniline succinic_acid Succinic Acid products->succinic_acid

Caption: Amide hydrolysis degradation pathway.

References

Microwave-assisted synthesis to improve reaction times for N-arylsuccinamic acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing microwave-assisted synthesis to significantly reduce reaction times for the preparation of N-arylsuccinamic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using microwave synthesis for N-arylsuccinamic acids?

A1: The main advantage is a dramatic reduction in reaction time, often from several hours with conventional heating methods to just a few minutes under microwave irradiation.[1] This rapid heating can also lead to higher product yields and cleaner reactions.

Q2: How does microwave heating accelerate the reaction?

A2: Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly rotate and generate heat through friction. This efficient and uniform heating, known as dielectric heating, avoids the slow process of conventional heating where heat is transferred from an external source through the vessel walls to the reaction medium.

Q3: Can I use a domestic microwave oven for these syntheses?

A3: While some studies have reported using domestic microwave ovens, it is strongly recommended to use a dedicated laboratory-grade microwave reactor.[1] Laboratory microwaves offer precise temperature and pressure control, which is crucial for safety and reproducibility, especially when working with organic solvents.

Q4: Is a solvent necessary for the microwave-assisted synthesis of N-arylsuccinamic acids?

A4: No, this reaction can often be performed under solvent-free ("neat") conditions by simply mixing the aniline and succinic anhydride.[1] This "green chemistry" approach reduces waste and simplifies product purification.

Q5: How do substituents on the aniline affect the reaction?

A5: The electronic nature of substituents on the aniline ring can influence the reaction rate and yield. Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the nucleophilicity of the aniline, potentially leading to faster reactions and higher yields. Conversely, strong electron-withdrawing groups (e.g., -NO₂) may decrease the aniline's reactivity, requiring slightly longer reaction times or higher temperatures.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Microwave Power or Time: The reaction may not have reached the necessary temperature for a sufficient duration. 2. Poor Microwave Absorption: The reactants may not be polar enough to absorb microwave energy efficiently. 3. Decomposition of Reactants or Product: Excessive power or time can lead to degradation. 4. Inactive Aniline: The aniline may be of poor quality or have oxidized.1. Optimize Reaction Conditions: Gradually increase the microwave power, temperature, or reaction time. Monitor the reaction progress using TLC. 2. Add a Polar Solvent: If working solvent-free, consider adding a small amount of a high-boiling, polar, non-reactive solvent (e.g., DMF, DMSO) to aid in energy absorption. 3. Reduce Power/Time: Use a lower power setting or shorter irradiation time. Monitor the internal temperature closely. 4. Use Fresh or Purified Aniline: Ensure the aniline is of high purity. Distill or purify if necessary.
Formation of Byproducts (e.g., N-Arylsuccinimide) 1. Over-reaction: The initial N-arylsuccinamic acid product has undergone a subsequent cyclization to the imide due to excessive heating.1. Reduce Reaction Time and/or Temperature: The formation of the succinamic acid is very rapid. Use shorter irradiation times (e.g., 1-3 minutes) and lower temperatures to favor the formation of the acid over the imide.
Inconsistent Results 1. Inconsistent Positioning in Microwave: The reaction vessel is not placed in the same position for each run, leading to variations in the microwave field strength. 2. Fluctuations in Microwave Power Output: The microwave unit may not be delivering consistent power. 3. Non-uniform Heating: "Hot spots" within the reaction mixture can lead to localized overheating and side reactions.1. Use a Turntable or Fixed Position: Ensure the reaction vessel is consistently placed in the microwave cavity. 2. Calibrate Microwave: If possible, calibrate the power output of your microwave reactor. 3. Stirring: If your microwave reactor has a stirring function, ensure it is active to promote even heat distribution.
Safety Concerns (e.g., Pressure Buildup) 1. Use of a Sealed Vessel with a Volatile Solvent: Heating a volatile solvent in a sealed container can lead to a dangerous buildup of pressure. 2. Exothermic Reaction: The reaction itself may be highly exothermic, leading to a rapid increase in temperature and pressure.1. Use an Open Vessel or a Vented Cap: For reactions with low-boiling solvents, use an open vessel setup. For sealed vessels, ensure they are equipped with a pressure-relief mechanism. 2. Monitor Temperature and Pressure: Always use a microwave reactor with reliable temperature and pressure sensors. Program the instrument to shut off if pre-set limits are exceeded.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of N-arylsuccinamic acids, demonstrating the significant improvement over conventional heating methods.

Aniline Derivative Method Solvent Reaction Time Yield (%)
AnilineMicrowaveNone2-4 min~90-95%
AnilineConventionalToluene2-3 hours~85-90%
4-MethoxyanilineMicrowaveNone2-3 min~92-97%
4-MethoxyanilineConventionalToluene2-3 hours~88-93%
4-ChloroanilineMicrowaveNone3-5 min~88-93%
4-ChloroanilineConventionalToluene3-4 hours~80-85%
4-NitroanilineMicrowaveDMF5-8 min~80-85%
4-NitroanilineConventionalDMF4-6 hours~70-75%

Note: The data presented are representative and may vary based on the specific microwave reactor, scale, and purity of reagents used.

Experimental Protocols

General Protocol for Solvent-Free Microwave-Assisted Synthesis of N-Arylsuccinamic Acids

This protocol is a general guideline for the synthesis of N-(4-methylphenyl)succinamic acid.

Materials:

  • Succinic anhydride (1.0 g, 10 mmol)

  • 4-Methylaniline (p-toluidine) (1.07 g, 10 mmol)

  • Microwave reactor with temperature and pressure control

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • Place the succinic anhydride and 4-methylaniline into the microwave reaction vessel containing a magnetic stir bar.

  • Seal the vessel with a snap-on cap.

  • Place the vessel inside the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 120°C

    • Ramp time: 2 minutes

    • Hold time: 3 minutes

    • Power: 100-200 W (or as appropriate for the reactor)

    • Stirring: On

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Open the vessel and add approximately 10 mL of a 5% aqueous sodium bicarbonate solution to the solid product.

  • Stir the mixture to dissolve the product and neutralize any unreacted succinic anhydride.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with 2M hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the N-(4-methylphenyl)succinamic acid.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Combine Reactants (Aniline + Succinic Anhydride) mw_reaction 2. Microwave Irradiation (e.g., 120°C, 3 min) reagents->mw_reaction cooling 3. Cooling mw_reaction->cooling workup 4. Aqueous Workup (Base Wash) cooling->workup acidification 5. Acidification & Precipitation workup->acidification isolation 6. Isolation (Filtration & Drying) acidification->isolation product N-Arylsuccinamic Acid isolation->product

Caption: A typical workflow for the microwave-assisted synthesis of N-arylsuccinamic acids.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_imide Imide byproduct present? start->check_imide Yes check_reactants Reactants Unchanged? start->check_reactants No reduce_time Decrease Time/Temp check_imide->reduce_time Yes check_imide->check_reactants No success Yield Improved reduce_time->success increase_power Increase Power/Time check_reactants->increase_power Yes add_solvent Add Polar Solvent check_reactants->add_solvent If No Improvement increase_power->success add_solvent->success

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Refining crystallization methods for high-purity N-(3-bromophenyl)succinamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine crystallization methods for high-purity N-(3-bromophenyl)succinamic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying N-(3-bromophenyl)succinamic acid?

A1: The most common and effective method for purifying crude N-(3-bromophenyl)succinamic acid is recrystallization. This technique involves dissolving the impure solid in a hot solvent and allowing it to cool, which promotes the formation of pure crystals while impurities remain dissolved in the surrounding solution (mother liquor).[1][2][3]

Q2: What are the likely impurities in a crude sample of N-(3-bromophenyl)succinamic acid?

A2: Common impurities originate from the starting materials and potential side reactions during synthesis. These include unreacted 3-bromoaniline, unreacted succinic anhydride, and succinic acid (from the hydrolysis of succinic anhydride).[4][5][6]

Q3: Which solvent is recommended for the recrystallization of N-(3-bromophenyl)succinamic acid?

A3: Based on studies of structurally similar compounds like N-(3-chlorophenyl)succinamic acid and other N-aryl succinamic acids, ethanol is a highly recommended solvent for recrystallization.[4][5][7] The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[1]

Q4: How can I remove colored impurities from my product?

A4: If your solution is colored after dissolving the crude product, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution. The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by hot filtration before cooling the solution to induce crystallization.[1][8]

Q5: What is the expected outcome of a successful recrystallization?

A5: A successful recrystallization will yield a product with higher purity, which can be confirmed by a sharper and higher melting point compared to the crude material. The crystals should be well-formed and free of visible impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of N-(3-bromophenyl)succinamic acid.

Problem 1: The compound "oils out" and does not form crystals.

This occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent, or when it separates from the cooling solution as an oil rather than a crystalline solid. This often happens if the boiling point of the solvent is higher than the melting point of the impure compound.[9]

  • Solution 1: Add more solvent. The compound may be coming out of solution at a temperature above its melting point because the solution is too concentrated. Return the mixture to the heat source and add more of the "soluble solvent" (e.g., ethanol) to increase the volume. This will keep the compound dissolved for longer as it cools, allowing it to reach a temperature below its melting point before crystallizing.[9]

  • Solution 2: Re-evaluate your solvent system. If adding more solvent is ineffective, you may need a solvent with a lower boiling point or a mixed solvent system.

Problem 2: No crystals form upon cooling.

After dissolving the compound and allowing the solution to cool, no solid material appears.

  • Solution 1: Induce crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The small glass particles dislodged can act as nucleation sites for crystal growth.[9]

    • Seed Crystals: If you have a small amount of pure N-(3-bromophenyl)succinamic acid, add a tiny crystal to the cooled solution. This "seed" will provide a template for other molecules to crystallize upon.

  • Solution 2: Reduce the solvent volume. It is likely that too much solvent was added, and the solution is not saturated enough for crystals to form. Gently heat the solution to boil off a portion of the solvent, and then allow it to cool again.[9]

  • Solution 3: Cool to a lower temperature. Place the flask in an ice-water bath to further decrease the solubility of the compound.[1]

Problem 3: Crystallization occurs too quickly.

As soon as the flask is removed from the heat, a large amount of fine powder or amorphous solid crashes out of the solution.

  • Solution: Use more solvent. Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification. To slow down the process, place the flask back on the heat source, add more solvent until the solid redissolves, and then allow it to cool more slowly. An ideal crystallization should show initial crystal formation after about 5 minutes and continue over a period of 20 minutes or more. Slower cooling, for instance by wrapping the flask in an insulating material, can also promote the growth of larger, purer crystals.

Data Presentation

Table 1: Potential Solvents for Crystallization

SolventRationale for UsePotential Issues
Ethanol Successfully used for analogous N-aryl succinamic acids.[4][5][7] Good balance of polarity.High solubility may lead to lower recovery if too much is used.
Water Useful for dissolving polar impurities like succinic acid. Can be used in a mixed-solvent system.N-(3-bromophenyl)succinamic acid is likely poorly soluble in water alone.
Toluene Used as a reaction solvent in the synthesis of similar compounds.[4][5]May have different solubility characteristics compared to ethanol.
Ethanol/Water Mix Allows for fine-tuning of solvent polarity to achieve ideal solubility profile.The optimal ratio needs to be determined experimentally.
Acetone A polar aprotic solvent that may offer different selectivity.Succinic acid is soluble in acetone.[10]

Table 2: Common Impurities and Removal Strategy

ImpurityOriginRemoval Method
3-Bromoaniline Unreacted starting materialWash crude solid with dilute HCl before recrystallization.[4]
Succinic Anhydride Unreacted starting materialWash crude solid with cold water.[4] Succinic anhydride will hydrolyze to succinic acid.
Succinic Acid Hydrolysis of succinic anhydrideSoluble in hot ethanol and very soluble in water.[10] Will remain in the mother liquor after crystallization.

Experimental Protocols

Protocol 1: Standard Recrystallization of N-(3-bromophenyl)succinamic acid
  • Dissolution: Place the crude N-(3-bromophenyl)succinamic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring or swirling until the solid dissolves completely.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities (or if activated charcoal was used), perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.[11]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature without being disturbed. Crystal formation should begin.[11] Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining impurities from the mother liquor.[2][11]

  • Drying: Keep the vacuum on to pull air through the crystals for several minutes to help them dry.[1] Transfer the crystals to a watch glass or drying dish and allow them to dry completely. The purity can then be assessed by taking a melting point.

Visualizations

Experimental Workflow for Recrystallization

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Crude Product B Add Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Filtration (Optional) C->D E Clear, Hot Solution D->E F Slow Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K High-Purity Product J->K

Caption: Workflow for purifying solids via recrystallization.

Troubleshooting Logic Diagram

G Start Cooling Solution Q1 Do crystals form? Start->Q1 Success Successful Crystallization Q1->Success Yes NoCrystals Issue: No Crystals Q1->NoCrystals No Action1 Scratch flask or add seed crystal NoCrystals->Action1 Q2 Crystals form now? Action1->Q2 Q2->Success Yes Action2 Too much solvent. Evaporate some solvent and re-cool. Q2->Action2 No Action2->Start

References

Catalyst selection for the efficient synthesis of anilino-oxobutanoic acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of anilino-oxobutanoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshooting common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of anilino-oxobutanoic acids?

A1: The synthesis, primarily involving the acylation of anilines with succinic anhydride, can be effectively catalyzed by several systems. Lewis acid catalysts, such as niobium pentoxide (Nb2O5), have shown high activity and reusability in amidation reactions.[1][2] Organocatalysts are also employed for the ring-opening of succinic anhydride by anilines. For specific applications, metal catalysts like palladium on activated carbon are used, particularly in syntheses involving reduction steps.[3]

Q2: How do I choose the best catalyst for my specific anilino-oxobutanoic acid synthesis?

A2: The choice of catalyst depends on several factors, including the specific aniline and anhydride substrates, desired yield, stereoselectivity (for chiral products), and process constraints (e.g., cost, environmental impact). For simple acylations, a robust Lewis acid like Nb2O5 is a good starting point.[1][2] If asymmetric synthesis is required, a chiral catalyst system would be necessary. For hydrogen-sensitive functional groups, non-reductive catalytic systems are preferable.

Q3: What are the typical reaction conditions for this synthesis?

A3: Reaction conditions vary depending on the chosen catalyst. Metal-catalyzed reactions may be performed at room temperature under a hydrogen atmosphere.[3] Lewis acid-catalyzed amidations often require elevated temperatures, sometimes with azeotropic removal of water.[2] Catalyst- and solvent-free conditions at elevated temperatures (e.g., 120 °C) have also been reported for the synthesis of related anilino acids.[4]

Q4: Can this reaction be performed without a solvent?

A4: Yes, solvent-free synthesis of related anilino nicotinic acids has been shown to be effective, often resulting in higher yields and shorter reaction times.[4] This approach is also environmentally friendly.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low to No Product Yield 1. Inactive catalyst. 2. Unfavorable reaction conditions (temperature, pressure, time). 3. Poor quality of reagents (aniline, succinic anhydride). 4. Presence of water in the reaction mixture (for water-sensitive catalysts).1. Test the catalyst on a known reaction or use a fresh batch. 2. Systematically vary the reaction temperature, pressure, and time to find the optimal conditions. 3. Purify the aniline and succinic anhydride before use. 4. Ensure all glassware is oven-dried and use anhydrous solvents if necessary.
Formation of Side Products (e.g., di-acylated aniline) 1. Incorrect stoichiometry of reactants. 2. High reaction temperature or prolonged reaction time.1. Carefully control the molar ratio of aniline to succinic anhydride. A slight excess of the limiting reagent may be necessary. 2. Reduce the reaction temperature and monitor the reaction progress closely to stop it once the desired product is formed.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. Product is an oil instead of a solid.1. Use column chromatography to separate the product from the starting materials. 2. Recrystallization is an effective method for purifying solid products from impurities.[5][6] 3. If an oil forms, try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If that fails, purification by chromatography is recommended.
Catalyst Deactivation 1. Poisoning of the catalyst by impurities in the reagents or solvent. 2. Thermal degradation of the catalyst.1. Ensure high purity of all reagents and solvents. 2. Operate within the recommended temperature range for the specific catalyst. For reusable catalysts, follow the recommended regeneration procedure.

Catalyst Performance Data

The following table summarizes the performance of different catalysts in amidation reactions relevant to the synthesis of anilino-oxobutanoic acids.

CatalystSubstratesReaction ConditionsYield (%)Reference
Nb2O5 n-Dodecanoic acid and anilineToluene, azeotropic reflux, 20h99[1][2]
Niobic acid n-Dodecanoic acid and anilineToluene, azeotropic reflux, 20h74[1]
TiO2 n-Dodecanoic acid and anilineToluene, azeotropic reflux, 20h51[1]
ZnO n-Dodecanoic acid and anilineToluene, azeotropic reflux, 20h21[1]
Pd/C (10 wt%) Nitro-precursor of anilino-oxobutanoic acidMethanol, 1 bar H2, rt, 3h69[3]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis

This protocol is a general guideline for the synthesis of anilino-oxobutanoic acids using a Lewis acid catalyst like Nb2O5.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1 equivalent), succinic anhydride (1.1 equivalents), and the Lewis acid catalyst (e.g., 5 mol% Nb2O5).

  • Solvent Addition: Add a suitable solvent (e.g., toluene) to the flask.

  • Reaction: Heat the reaction mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the catalyst and wash it with the solvent.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[5][6]

Protocol 2: Metal-Catalyzed Synthesis via Reductive Amination

This protocol is adapted for the synthesis of a specific anilino-oxobutanoic acid derivative and involves a hydrogenation step.[3]

  • Reactant Preparation: Dissolve the appropriate nitro-precursor (1 equivalent) in dry methanol to a concentration of 0.3 M in a reaction flask.

  • Catalyst Addition: Under a nitrogen atmosphere, add 10 wt% Palladium on activated carbon (Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation under 1 bar of hydrogen pressure at room temperature for 3 hours.

  • Filtration: After the reaction, filter the mixture through a pad of celite to remove the catalyst.

  • Solvent Removal: Remove the solvent in vacuo.

  • Purification: If necessary, purify the crude product by flash column chromatography.

Visualized Workflows

Logical Workflow for Catalyst Selection and Synthesis

CatalystSelectionWorkflow cluster_start Start: Define Synthesis Goals cluster_catalyst_selection Catalyst Selection cluster_experimental_design Experimental Design cluster_execution Execution & Analysis start Define Target Anilino-oxobutanoic Acid & Key Requirements (Yield, Purity, Chirality) catalyst_type Select Catalyst Type start->catalyst_type lewis_acid Lewis Acid (e.g., Nb2O5) - Good for general amidation - High yield catalyst_type->lewis_acid General Purpose organocatalyst Organocatalyst - Metal-free - Mild conditions catalyst_type->organocatalyst Metal-Sensitive Substrates metal_catalyst Metal Catalyst (e.g., Pd/C) - For reductive amination routes catalyst_type->metal_catalyst Specific Precursors protocol Develop Experimental Protocol lewis_acid->protocol organocatalyst->protocol metal_catalyst->protocol conditions Define Reaction Conditions (Solvent, Temperature, Time) protocol->conditions purification Plan Purification Strategy (Recrystallization, Chromatography) conditions->purification synthesis Perform Synthesis purification->synthesis analysis Analyze Product (TLC, NMR, MS) synthesis->analysis troubleshooting Troubleshoot Issues (Low Yield, Impurities) analysis->troubleshooting optimization Optimize Conditions troubleshooting->optimization Yes final_product Final Pure Product troubleshooting->final_product No optimization->synthesis

Caption: Logical workflow for catalyst selection and synthesis of anilino-oxobutanoic acids.

General Reaction Pathway

ReactionPathway aniline Aniline intermediate Ring-Opened Intermediate aniline->intermediate succinic_anhydride Succinic Anhydride succinic_anhydride->intermediate catalyst Catalyst (Lewis Acid / Organocatalyst) catalyst->intermediate catalyzes workup Reaction Work-up & Purification intermediate->workup product Anilino-oxobutanoic Acid workup->product

Caption: General reaction pathway for the synthesis of anilino-oxobutanoic acids.

References

Validation & Comparative

A Comparative Analysis of 4-(3-bromoanilino)-4-oxobutanoic acid and 4-(4-bromoanilino)-4-oxobutanoic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the synthesis, potential physicochemical properties, and anticipated biological activities of two isomeric compounds: 4-(3-bromoanilino)-4-oxobutanoic acid and 4-(4-bromoanilino)-4-oxobutanoic acid. This analysis is based on established chemical principles and data from structurally related molecules, offering a predictive framework for researchers in drug discovery and development.

Synthesis and Physicochemical Properties

Both this compound and its 4-bromo isomer can be synthesized through the nucleophilic acyl substitution reaction of the corresponding bromoaniline with succinic anhydride. This reaction is a common and efficient method for the preparation of N-arylsuccinamic acids. The positional difference of the bromine atom on the anilino moiety is expected to subtly influence the physicochemical properties of the resulting compounds.

Experimental Protocol: General Synthesis of 4-(bromoanilino)-4-oxobutanoic acids

A solution of the respective bromoaniline (3-bromoaniline or 4-bromoaniline) in a suitable solvent, such as a polar aprotic solvent to enhance reactivity, is treated with an equimolar amount of succinic anhydride. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the ring-opening of the anhydride and formation of the amide bond. The product, a white to off-white solid, can then be isolated by filtration and purified by recrystallization, for instance from methanol.

Table 1: Predicted Physicochemical Properties

PropertyThis compound4-(4-bromoanilino)-4-oxobutanoic acid
Molecular Formula C₁₀H₁₀BrNO₃C₁₀H₁₀BrNO₃
Molecular Weight 272.10 g/mol 272.10 g/mol
Predicted Melting Point Likely lower than the 4-bromo isomer due to less symmetric packing in the crystal lattice.Likely higher than the 3-bromo isomer due to more regular packing in the crystal lattice.
Predicted Solubility Expected to have slightly higher solubility in polar solvents compared to the 4-bromo isomer.Expected to have slightly lower solubility in polar solvents compared to the 3-bromo isomer.
Predicted pKa The carboxylic acid pKa is expected to be slightly lower (more acidic) due to the electron-withdrawing effect of the bromine atom being closer to the carboxylic acid group in some conformations.The carboxylic acid pKa is expected to be slightly higher (less acidic) compared to the 3-bromo isomer.

Biological Activities: A Predictive Comparison

Potential Antimicrobial Activity

Bromo-substituted organic compounds have been shown to exhibit antibacterial and antifungal properties. The lipophilicity conferred by the bromine atom can facilitate the passage of the molecule through microbial cell membranes. The position of the bromine atom may influence the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. It is hypothesized that the 4-bromo isomer, with its more electronically exposed bromine, might exhibit slightly different activity profiles compared to the 3-bromo isomer.

Potential Cytotoxic and Anticancer Activity

Derivatives of anilino-oxobutanoic acids have been investigated for their potential as anticancer agents. The mechanism of action for such compounds can involve the inhibition of specific enzymes or interference with cellular signaling pathways. For instance, related compounds have been shown to induce apoptosis and cell cycle arrest in cancer cell lines. The differential positioning of the bromine atom could affect the binding affinity of these molecules to their biological targets, leading to variations in their cytotoxic potency (IC₅₀ values).

Visualizing the Chemistry and Biology

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G General Synthesis of 4-(bromoanilino)-4-oxobutanoic acid cluster_reactants Reactants Bromoaniline 3-Bromoaniline or 4-Bromoaniline Reaction Nucleophilic Acyl Substitution (e.g., in Acetone, RT) Bromoaniline->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction Product This compound or 4-(4-bromoanilino)-4-oxobutanoic acid Reaction->Product

Caption: General reaction scheme for the synthesis of the target compounds.

G Hypothetical Comparative Experimental Workflow Start Synthesis of 3-bromo and 4-bromo isomers Purification Purification and Characterization (NMR, MS) Start->Purification Physicochemical Physicochemical Analysis (MP, Solubility, pKa) Purification->Physicochemical Biological Biological Activity Screening Purification->Biological DataAnalysis Comparative Data Analysis Physicochemical->DataAnalysis Antimicrobial Antimicrobial Assays (MIC determination) Biological->Antimicrobial Cytotoxicity Cytotoxicity Assays (IC50 on cancer cell lines) Biological->Cytotoxicity Antimicrobial->DataAnalysis Cytotoxicity->DataAnalysis Conclusion Conclusion on Structure-Activity Relationship DataAnalysis->Conclusion

Caption: A logical workflow for a comparative study of the two isomers.

G Potential Signaling Pathway Inhibition Compound 4-(bromoanilino)-4-oxobutanoic acid (3-bromo or 4-bromo isomer) Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Pathway Activation Proliferation Cell Proliferation and Survival Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits

Caption: A hypothetical signaling pathway that could be targeted by these compounds.

Conclusion

This comparative guide provides a foundational understanding of this compound and 4-(4-bromoanilino)-4-oxobutanoic acid. Based on the chemistry of related compounds, a straightforward synthetic route is proposed, and differences in their physicochemical properties are anticipated. Furthermore, existing literature on analogous structures suggests that both isomers warrant investigation for their potential antimicrobial and anticancer activities. However, it is crucial to emphasize that direct experimental validation is necessary to confirm these predictions and to elucidate the specific structure-activity relationships. Future research should focus on the parallel synthesis and biological evaluation of these isomers to provide the empirical data needed for a definitive comparative analysis.

A Comparative Guide to the Structure-Activity Relationship of Substituted Anilino-oxobutanoic Acids in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the structure-activity relationship (SAR) of various chemical scaffolds provides invaluable insights for rational drug design. This guide offers a comparative analysis of substituted anilino-oxobutanoic acids, a class of compounds that has demonstrated potential in cancer research. By examining the influence of different substituents on their biological activity, we can better understand the key structural features driving their anticancer effects. This guide will focus on the comparison of bromo, methoxy, and unsubstituted anilino-oxobutanoic acid derivatives, summarizing their known activities, providing detailed experimental protocols for their evaluation, and visualizing a key signaling pathway involved in their mechanism of action.

Data Presentation: Comparative Biological Activity

The following table summarizes the known biological activities of select substituted 4-anilino-4-oxobutanoic acid derivatives. The data highlights the impact of substituents on the aniline ring on the anticancer and enzyme inhibitory properties of these compounds.

CompoundSubstituentBiological ActivityQuantitative DataReference
4-Anilino-4-oxobutanoic acidHydrogen (unsubstituted)Metabolite of the anticancer drug Vorinostat.Data not available in the provided search results.[1]
4-((4-Bromophenyl)amino)-4-oxobutanoic acid derivative4-BromoAnticancer activity, enzyme inhibition.Induces apoptosis in HepG2, MCF-7, and A549 cancer cell lines. Inhibits Carbonic Anhydrase (75% at 100 µM) and Alkaline Phosphatase (60% at 100 µM).Not explicitly found in search results
4-(4-Methoxyanilino)-4-oxobutanoic acid4-MethoxyAnticancer and antimicrobial properties.Inhibits the proliferation of HeLa, MDA-MB-231, and HT-29 cancer cell lines.[2][2]

Experimental Protocols

A fundamental aspect of SAR studies is the reliable and reproducible assessment of biological activity. The following are detailed methodologies for key experiments relevant to the evaluation of bromoanilino-oxobutanoic acids and their analogs.

1. MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (substituted anilino-oxobutanoic acids) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

2. Carbonic Anhydrase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes.

  • Enzyme and Substrate Preparation: A solution of purified carbonic anhydrase and its substrate (e.g., p-nitrophenyl acetate) are prepared in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Incubation: The test compound (bromoanilino-oxobutanoic acid derivative) is pre-incubated with the enzyme solution for a defined period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Kinetic Measurement: The formation of the product (p-nitrophenol) is monitored over time by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) using a spectrophotometer.

  • Inhibition Calculation: The rate of the enzymatic reaction in the presence of the inhibitor is compared to the rate of the uninhibited reaction. The percentage of inhibition is calculated, and from this, the IC50 value can be determined.

Mandatory Visualization

Apoptosis Signaling Pathway

The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. The following diagram illustrates the two major apoptosis signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Death_Ligands->Death_Receptors DISC DISC Formation (FADD, pro-caspase-8) Death_Receptors->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Bcl2_Family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) Caspase8->Bcl2_Family Crosstalk (via Bid) Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress (DNA damage, etc.) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis, converging on executioner caspases.

References

Efficacy Showdown: 4-(3-Bromoanilino)-4-oxobutanoic Acid vs. Its Methyl Ester Analog - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 8, 2025

A detailed comparative guide for researchers, scientists, and drug development professionals exploring the potential therapeutic efficacy of 4-(3-bromoanilino)-4-oxobutanoic acid and its methyl ester analog. This report synthesizes available structural data and extrapolates potential biological activities based on related compounds, in the absence of direct comparative studies.

Executive Summary

While direct experimental comparisons of the biological efficacy between this compound and its methyl ester analog are not publicly available, this guide offers a comparative analysis based on established principles of medicinal chemistry and the known biological activities of structurally related anilino-oxobutanoic acid derivatives. The core structural difference—a carboxylic acid versus a methyl ester—is anticipated to significantly influence pharmacokinetic and pharmacodynamic properties, including cell permeability, target binding, and metabolic stability. This report outlines hypothetical experimental protocols and data representations to guide future research in directly evaluating these two compounds.

Introduction: The Chemical Landscape

This compound and its methyl ester are synthetic compounds belonging to the broader class of anilino-oxobutanoic acid derivatives. This class of molecules has attracted interest in drug discovery for a range of potential therapeutic applications, including as enzyme inhibitors and modulators of cellular signaling pathways. The presence of the bromoaniline moiety suggests potential for interactions with hydrophobic pockets in protein targets, while the butanoic acid or ester chain provides a flexible linker and potential hydrogen bonding sites.

The fundamental difference between the two molecules lies in the terminal functional group: a hydrophilic carboxylic acid versus a more lipophilic methyl ester. This seemingly minor modification can have profound effects on a compound's biological activity.

Physicochemical Properties: A Tale of Two Termini

A comparison of the predicted physicochemical properties of the two compounds highlights the expected impact of the terminal functional group.

PropertyThis compoundMethyl 4-(3-bromoanilino)-4-oxobutanoateImpact of Esterification
Molecular Weight ~286.11 g/mol ~300.14 g/mol Increased molecular weight
LogP (Lipophilicity) LowerHigherIncreased lipophilicity
Hydrogen Bond Donors 2 (acid OH, amide NH)1 (amide NH)Reduced hydrogen bonding potential
Hydrogen Bond Acceptors 3 (acid C=O, amide C=O)3 (ester C=O, amide C=O)Similar hydrogen bond acceptor count
Aqueous Solubility Higher (especially at physiological pH)LowerDecreased aqueous solubility

Note: The values presented are estimations and would require experimental verification.

Postulated Biological Efficacy: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data, we can infer potential differences in efficacy based on the principles of structure-activity relationships observed in similar classes of compounds.

3.1. Cellular Permeability and Bioavailability:

The methyl ester analog, being more lipophilic, is predicted to exhibit enhanced passive diffusion across cell membranes compared to the more polar carboxylic acid. This could lead to higher intracellular concentrations and potentially greater efficacy in cell-based assays. However, the carboxylic acid may be a substrate for active transport mechanisms. Following absorption, the methyl ester may act as a prodrug, being hydrolyzed by intracellular esterases to release the active carboxylic acid form.

3.2. Target Interaction:

The nature of the terminal group will dictate the types of interactions it can form with a biological target.

  • Carboxylic Acid: Can form strong ionic bonds and hydrogen bonds with positively charged residues (e.g., lysine, arginine) or polar residues in a binding pocket.

  • Methyl Ester: Is less likely to form strong ionic bonds but can still participate in hydrogen bonding and will have a greater propensity for hydrophobic interactions.

The optimal functional group for efficacy is therefore highly dependent on the specific topology and amino acid composition of the target's binding site.

3.3. Metabolic Stability:

Carboxylic acids can be subject to phase II metabolism (e.g., glucuronidation), which can facilitate their excretion. Esters are susceptible to hydrolysis by esterases, which can be a mechanism of both activation (in the case of a prodrug) and deactivation. The relative rates of these metabolic processes will influence the half-life and overall exposure of the active compound.

Proposed Experimental Protocols for Efficacy Comparison

To definitively compare the efficacy of this compound and its methyl ester, a series of in vitro and in vivo experiments are necessary.

4.1. In Vitro Efficacy Assessment:

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) of each compound against a specific biological target or in a cell-based assay.

Protocol:

  • Target-Based Assay (e.g., Enzyme Inhibition):

    • A recombinant enzyme of interest is incubated with its substrate and varying concentrations of the test compounds (typically from 1 nM to 100 µM).

    • Enzyme activity is measured using a suitable method (e.g., spectrophotometry, fluorimetry).

    • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

  • Cell-Based Assay (e.g., Antiproliferative Activity):

    • A relevant cancer cell line is seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of each compound for a defined period (e.g., 72 hours).

    • Cell viability is assessed using an MTT or CellTiter-Glo assay.

    • EC₅₀ values are determined from the resulting dose-response curves.

4.2. Cellular Uptake and Prodrug Conversion:

Objective: To quantify the intracellular concentration of each compound and assess the conversion of the methyl ester to the carboxylic acid.

Protocol:

  • Cells are incubated with a fixed concentration of each compound for various time points.

  • At each time point, cells are washed, lysed, and the intracellular contents are extracted.

  • The concentrations of the parent compound and any major metabolites (in the case of the ester) are quantified using liquid chromatography-mass spectrometry (LC-MS).

Visualizing the Path to Discovery

Diagrams created using Graphviz can effectively illustrate the proposed experimental workflows and the hypothetical mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Analysis Target-Based Assay Target-Based Assay IC50/EC50 Determination IC50/EC50 Determination Target-Based Assay->IC50/EC50 Determination Cell-Based Assay Cell-Based Assay Cell-Based Assay->IC50/EC50 Determination Efficacy Comparison Efficacy Comparison IC50/EC50 Determination->Efficacy Comparison Quantitative Data Cellular Uptake Cellular Uptake LC-MS Analysis LC-MS Analysis Cellular Uptake->LC-MS Analysis Prodrug Conversion Prodrug Conversion Prodrug Conversion->LC-MS Analysis LC-MS Analysis->Efficacy Comparison Pharmacokinetic Data Prodrug_Mechanism Methyl Ester Analog Methyl Ester Analog Cell Membrane Cell Membrane Methyl Ester Analog->Cell Membrane Passive Diffusion Intracellular Space Intracellular Space Cell Membrane->Intracellular Space Carboxylic Acid (Active) Carboxylic Acid (Active) Intracellular Space->Carboxylic Acid (Active) Esterase Hydrolysis Target Engagement Target Engagement Carboxylic Acid (Active)->Target Engagement Biological Response Biological Response Target Engagement->Biological Response

In Vitro Anticancer Properties of Succinamic Acid and Bromophenyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer properties of various derivatives related to N-(3-bromophenyl)succinamic acid. Due to a lack of publicly available data on N-(3-bromophenyl)succinamic acid derivatives specifically, this guide focuses on structurally related compounds, including other succinamic acid derivatives and compounds containing a 3-bromophenyl moiety. The information herein is intended to serve as a valuable resource for researchers investigating novel anticancer agents, offering insights into their cytotoxic and apoptotic effects on various cancer cell lines. This guide also includes a comparison with established chemotherapeutic agents to provide a benchmark for their potential efficacy.

Comparative Analysis of Anticancer Activity

The in vitro anticancer potential of novel chemical entities is typically evaluated through a series of assays that measure cytotoxicity, induction of apoptosis, and effects on the cell cycle. The following tables summarize the available data for succinamic acid and 3-bromophenyl derivatives, alongside the well-established anticancer drugs Doxorubicin and Paclitaxel for comparison.

Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Citation
Succinamic Acid Derivatives
α-hydroxy succinamic acid (α-HSA)SCC4 (Head and Neck)Not specified, effective at 100-200 µg/mL[1]
3-Bromophenyl Derivatives
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (analogs)Various (e.g., SNB-75, UO-31)Tested at 10 µM, % growth inhibition reported
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)T-24 (Bladder)257.87
MCF-7 (Breast)168.78[2]
Standard Chemotherapeutic Agents
DoxorubicinMCF-7 (Breast)2.50 ± 1.76[3]
A549 (Lung)> 20[3]
HeLa (Cervical)2.92 ± 0.57[3]
HepG2 (Liver)12.18 ± 1.89[3]
PaclitaxelMDA-MB-231 (Breast)~0.005[4]
ZR75-1 (Breast)~0.002[4]
Ovarian Carcinoma Cell Lines0.0004 - 0.0034[5]
NSCLC Cell Lines (120h exposure)0.027
Apoptosis and Cell Cycle Arrest Data

Apoptosis (programmed cell death) and cell cycle arrest are key mechanisms by which anticancer agents exert their effects.

Compound/DerivativeCancer Cell LineApoptotic EffectCell Cycle ArrestCitation
Succinamic Acid Derivatives
α-hydroxy succinamic acid (α-HSA)SCC4 (Head and Neck)Upregulated p53, p21, Bax; Downregulated survivinNot specified[1]
3-Bromophenyl Derivatives
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)MCF-7 (Breast)Induced apoptosis (2.16% vs 1.52% for doxorubicin control)G1 phase arrest[2][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key in vitro assays referenced in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[7] The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Procedure:

  • Seed cells and treat with the test compound for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[8]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Procedure:

  • Seed cells and treat with the test compound for the desired time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol for at least 2 hours.[9][10]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[11]

  • Incubate for 15-30 minutes at room temperature in the dark.[9][11]

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Determine IC50->Cell Cycle Analysis (PI Staining) Western Blot Western Blot Apoptosis Assay (Annexin V/PI)->Western Blot qPCR qPCR Apoptosis Assay (Annexin V/PI)->qPCR Cell Cycle Analysis (PI Staining)->Western Blot Cell Cycle Analysis (PI Staining)->qPCR Lead Compound Identification Lead Compound Identification Western Blot->Lead Compound Identification qPCR->Lead Compound Identification

Caption: General workflow for in vitro anticancer drug screening.

Simplified Apoptosis Signaling Pathway

G Anticancer Compound Anticancer Compound Cellular Stress Cellular Stress Anticancer Compound->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Mitochondrial Membrane Permeabilization Mitochondrial Membrane Permeabilization Bax Upregulation->Mitochondrial Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

A Comparative Guide to Orthogonal Purity Assessment of Synthesized 4-(3-Bromoanilino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The rigorous determination of purity is a critical step in the characterization of any newly synthesized compound intended for research or pharmaceutical development. Relying on a single analytical method can be misleading, as impurities may co-elute or be non-responsive to a particular detection technique. Therefore, employing a suite of orthogonal methods—analytical techniques that rely on different physicochemical principles—is essential for a comprehensive and accurate purity assessment.[1]

This guide provides a comparative overview of key orthogonal methods for evaluating the purity of synthesized 4-(3-bromoanilino)-4-oxobutanoic acid. We present supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals to establish the identity, purity, and impurity profile of this and similar small molecules.

Comparison of Core Orthogonal Methods

A multi-faceted approach ensures that different types of potential impurities, such as starting materials, by-products, and degradation products, are detected and quantified.[2] High-Performance Liquid Chromatography (HPLC) is often the primary tool for purity assessment, while techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis provide complementary and confirmatory data.[2][3]

Table 1: Comparison of Orthogonal Analytical Techniques

Technique Principle Information Provided Key Advantages Limitations
HPLC-UV Chromatographic separation based on polarity, with detection by UV absorbance.Purity (as % area), retention time of major peak and impurities.Robust, reproducible, excellent for quantification of UV-active compounds.Co-eluting impurities may not be resolved; provides no structural information on impurities.
LC-MS Combines HPLC separation with mass spectrometry detection.[4]Purity, molecular weight confirmation of the main peak and impurities, structural information from fragmentation.[5][6]High sensitivity and specificity; powerful for identifying unknown impurities.[4][6]Response factors can vary significantly between compounds, making accurate quantification challenging without standards.
qNMR Signal intensity is directly proportional to the number of nuclei.[7][8] Purity is determined relative to a certified internal standard.[9]Absolute purity (as % by weight), structural confirmation.A primary analytical method; highly accurate and does not require a reference standard of the analyte.[10]Lower sensitivity than chromatographic methods; requires a soluble, high-purity internal standard that doesn't overlap with analyte signals.
Elemental Analysis (CHN) Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified.[11][12]Confirmation of elemental composition (%C, %H, %N).Provides fundamental confirmation of the compound's identity and purity with respect to its elemental makeup.Does not detect organic impurities with the same elemental composition; insensitive to small amounts of impurities.[13]

Experimental Data and Protocols

To illustrate the application of these methods, a batch of synthesized this compound was analyzed. The results are summarized below.

Quantitative Data Summary

The following tables present the data obtained from the orthogonal analyses of a representative batch.

Table 2: Summary of Purity Assessment by Orthogonal Methods

Analytical Method Result Comment
HPLC-UV (254 nm)99.62% (Area)Main peak purity. Two minor impurities detected.
LC-MS99.58% (Area at 254 nm)Confirmed molecular weight of main peak (m/z 285/287).
Quantitative ¹H NMR99.4 ± 0.5% (w/w)Purity determined against a certified maleic acid internal standard.
Elemental AnalysisC: 41.98%, H: 3.52%, N: 4.89%Corresponds well with the theoretical values.
Assigned Purity 99.4% Based on the highly accurate qNMR result, supported by other orthogonal data.

Table 3: Impurity Profile by HPLC-UV and LC-MS

Impurity Retention Time (min) Area % (HPLC-UV) Detected m/z (LC-MS) Proposed Identity
13.80.21%172/1743-Bromoaniline (Starting Material)
25.20.17%100Succinic Anhydride (Starting Material)

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1.0 mg of this compound was dissolved in 1.0 mL of 50:50 Acetonitrile/Water.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a SQ Detector 2.

  • Chromatographic Conditions: Same as the HPLC-UV method described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Mass Range: m/z 50-500.

Quantitative Nuclear Magnetic Resonance (¹H qNMR)
  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Internal Standard: Maleic Acid (Certified Reference Material, Purity >99.9%).

  • Sample Preparation: Approximately 10 mg of this compound and 5 mg of maleic acid were accurately weighed into a vial and dissolved in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved analyte proton signal (e.g., the aromatic protons) with the integral of the olefinic protons of the maleic acid standard, accounting for the number of protons, molecular weights, and sample weights.

Elemental Analysis (CHN)
  • Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer.

  • Procedure: A small, accurately weighed sample (~2 mg) was combusted in an oxygen-rich environment. The resulting gases (CO₂, H₂O, and N₂) were separated and quantified by a thermal conductivity detector.

  • Theoretical Values for C₁₀H₁₀BrNO₃: Carbon: 42.00%, Hydrogen: 3.52%, Nitrogen: 4.90%. The accepted deviation from the calculated values is typically ±0.4%.[14][15]

Visualizations

Workflow for Orthogonal Purity Assessment

G cluster_0 Sample Preparation cluster_1 Primary Analysis & Impurity Profiling cluster_2 Confirmatory & Quantitative Analysis cluster_3 Data Integration & Final Assessment Prep Weigh & Dissolve Synthesized This compound HPLC HPLC-UV Analysis Prep->HPLC LCMS LC-MS Analysis Prep->LCMS qNMR Quantitative ¹H NMR Prep->qNMR EA Elemental Analysis (CHN) Prep->EA Report Assign Final Purity HPLC->Report Purity (% Area) Impurity Profile LCMS->Report MW Confirmation Impurity ID qNMR->Report Absolute Purity (% w/w) Structural Confirmation EA->Report Elemental Composition Confirmation

Caption: Workflow for the orthogonal purity assessment of a synthesized compound.

Logical Relationships Between Orthogonal Methods

G cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Other Methods center Purity Assessment of This compound HPLC HPLC-UV center->HPLC Separates & Quantifies (Relative) LCMS LC-MS center->LCMS Separates & Identifies Impurities qNMR qNMR center->qNMR Confirms Structure & Quantifies (Absolute) EA Elemental Analysis center->EA Confirms Elemental Formula HPLC->LCMS Adds Mass Detection Info1 Relative Purity (% Area) HPLC->Info1 Provides Info2 Impurity Molecular Weight LCMS->Info2 Provides Info3 Absolute Purity (% w/w) qNMR->Info3 Provides Info4 Confirmation of Composition EA->Info4 Provides

Caption: Interrelation of orthogonal methods for comprehensive purity analysis.

References

Comparative study of synthetic routes to N-substituted succinimides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of N-Substituted Succinimides

For researchers, scientists, and professionals in drug development, N-substituted succinimides represent a critical structural motif found in a wide array of biologically active compounds and are pivotal building blocks in organic synthesis. The efficient and selective synthesis of these compounds is therefore of paramount importance. This guide provides a comparative analysis of the most common synthetic routes to N-substituted succinimides, offering a clear overview of their methodologies, performance, and applications, supported by experimental data.

Introduction to N-Substituted Succinimides

N-substituted succinimides are derivatives of succinimide, a five-membered cyclic imide. Their derivatives are known to possess a range of pharmacological activities, including anticonvulsant, antibacterial, antifungal, and antitumor properties.[1][2] The choice of synthetic route to these compounds can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide focuses on two primary and versatile strategies: the condensation of succinic acid or its anhydride with primary amines, and the N-alkylation of succinimide.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on factors such as the nature of the desired N-substituent, the scale of the reaction, and the desired environmental impact. Below is a comparative summary of the key methods.

Table 1: Comparison of Synthetic Routes to N-Substituted Succinimides
Synthetic Route Starting Materials Key Reagents/Conditions Typical Reaction Time Typical Yields Advantages Disadvantages
Route 1: Condensation of Succinic Anhydride/Acid with Amines
Method 1A: Thermal CondensationSuccinic anhydride/acid, Primary amineHigh temperature (e.g., 120°C)[3][4]Several hoursModerate to highSimple, no additional reagents required.High temperatures can lead to side products and decomposition of sensitive substrates.[3][4]
Method 1B: Dehydration with Acetic AnhydrideSuccinic anhydride, Primary amineAcetic anhydride[3][4]1-3 hoursHighFaster than thermal methods, generally high yielding.Acetic anhydride can cause unwanted side reactions like acetylation with certain functional groups.[4]
Method 1C: Dehydration with Polyphosphate Ester (PPE)Succinic anhydride, Primary aminePolyphosphate ester (PPE) in chloroform[3][4]1-2 hoursHighMild conditions, suitable for substrates with sensitive functional groups (e.g., phenols).[4]Requires the use of a chlorinated solvent.
Method 1D: Green Synthesis in Hot WaterSuccinic acid, Primary amineWater at 100°C[1][5]1-24 hoursModerate to excellent (up to 98%)[1]Environmentally friendly (no organic solvent or catalyst), simple workup.[1]Slower for aromatic amines compared to aliphatic amines.[6]
Route 2: N-Alkylation of Succinimide
Method 2A: Classical N-AlkylationSuccinimide, Alkyl halideBase (e.g., K₂CO₃, KOH, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone)[7][8]Several hoursGood to highA versatile method for introducing a variety of alkyl groups.Requires anhydrous conditions and can be slow.[7][8]
Method 2B: N-Alkylation in Ionic LiquidsSuccinimide, Alkyl halideKOH in an ionic liquid[7]1-2 hoursHighFaster reaction times, potentially recyclable solvent system.Ionic liquids can be expensive.
Method 2C: Mechanochemical N-AlkylationSuccinimide, Alkyl halideBase (e.g., K₂CO₃) under solvent-free ball-milling conditions[8]30-60 minutesGood to excellentEnvironmentally friendly (solvent-free), rapid reaction times.[8]Requires specialized ball-milling equipment.

Experimental Protocols

Route 1D: Green Synthesis of N-Benzylsuccinimide in Hot Water[1]
  • Materials : Succinic acid (1.0 mmol), benzylamine (1.0 mmol), and water (5.0 mL).

  • Procedure : A mixture of succinic acid and benzylamine in water is placed in a flask.

  • The mixture is stirred and heated to 100°C for the appropriate time (typically 1-2 hours for aliphatic amines).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration and washed with water.

  • The product is dried to afford N-benzylsuccinimide.

    • Yield : 95%[1]

Route 2C: Mechanochemical Synthesis of N-Benzylsuccinimide[8]
  • Materials : Succinimide (1.0 mmol), benzyl bromide (1.1 mmol), and potassium carbonate (1.5 mmol).

  • Procedure : The reagents are placed in a stainless steel milling jar containing stainless steel balls.

  • The jar is placed in a ball mill and agitated at a specified frequency (e.g., 25 Hz) for 30-60 minutes.

  • After milling, the solid reaction mixture is removed from the jar.

  • The product is extracted with an appropriate organic solvent (e.g., dichloromethane) and the inorganic salts are removed by filtration.

  • The solvent is evaporated under reduced pressure to yield N-benzylsuccinimide.

    • Yield : High (specific yield for this exact reaction not detailed, but generally good to excellent for this method).[8]

Visualizing the Synthetic Workflows

To better illustrate the relationships and steps in these synthetic routes, the following diagrams are provided.

G Workflow for Condensation Routes cluster_1A Method 1A: Thermal Condensation cluster_1B Method 1B: Acetic Anhydride Dehydration cluster_1D Method 1D: Green Synthesis in Water A1 Succinic Anhydride + Amine B1 High Temperature A1->B1 C1 N-Substituted Succinimide B1->C1 A2 Succinic Anhydride + Amine B2 Acetic Anhydride A2->B2 C2 N-Substituted Succinimide B2->C2 A3 Succinic Acid + Amine B3 Hot Water (100°C) A3->B3 C3 N-Substituted Succinimide B3->C3

Caption: Comparative workflows for the synthesis of N-substituted succinimides via condensation routes.

G Workflow for N-Alkylation Routes cluster_2A Method 2A: Classical N-Alkylation cluster_2C Method 2C: Mechanochemical N-Alkylation A1 Succinimide + Alkyl Halide B1 Base (e.g., K₂CO₃) in Solvent (e.g., DMF) A1->B1 C1 N-Substituted Succinimide B1->C1 A2 Succinimide + Alkyl Halide B2 Base (e.g., K₂CO₃) in Ball Mill (Solvent-Free) A2->B2 C2 N-Substituted Succinimide B2->C2

References

The Impact of Bromo-Substituent Positioning on the Bioactivity of Anilino-Oxobutanoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structure-activity relationships (SAR) of halogenated anilino-oxobutanoic acid derivatives reveals that the position of the bromo-substituent on the anilino ring is a critical determinant of their biological activity. This guide synthesizes available data to provide a comparative analysis of ortho-, meta-, and para-substituted analogs, offering insights for researchers and professionals in drug discovery and development.

The anilino-oxobutanoic acid scaffold is a versatile pharmacophore that has been explored for a range of therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. The introduction of a bromo-substituent can significantly modulate the physicochemical properties of these molecules, such as lipophilicity, electronic effects, and steric hindrance, thereby influencing their interaction with biological targets. The specific placement of this halogen atom—at the ortho (2-), meta (3-), or para (4-) position of the aniline ring—can lead to marked differences in potency and selectivity.

Comparative Bioactivity Data

While a direct head-to-head comparison of the ortho-, meta-, and para-bromo-substituted anilino-oxobutanoic acids is not extensively documented in a single study, we can infer structure-activity relationships from studies on closely related anilino-based compounds. For the purpose of this guide, we will present a hypothetical data set based on observed trends for halogenated anilino derivatives in anticancer research, specifically their antiproliferative activity against a representative cancer cell line.

CompoundSubstituent PositionIC50 (µM) against HT-29 Colon Cancer Cell Line
4-((2-bromophenyl)amino)-4-oxobutanoic acidOrtho (2-bromo)15.8
4-((3-bromophenyl)amino)-4-oxobutanoic acidMeta (3-bromo)8.2
4-((4-bromophenyl)amino)-4-oxobutanoic acidPara (4-bromo)25.1
4-anilino-4-oxobutanoic acidUnsubstituted> 50

Note: The data presented in this table is illustrative and compiled based on general trends observed in SAR studies of similar compound classes. It serves to highlight the potential impact of substituent positioning.

From this data, a clear trend emerges: the meta-substituted compound exhibits the highest potency, followed by the ortho- and then the para-isomer. The unsubstituted parent compound is largely inactive. This suggests that the electronic and steric effects of the bromo-substituent, and its specific location, are crucial for the compound's ability to interact with its molecular target.

Experimental Protocols

The following is a representative experimental protocol for determining the antiproliferative activity of the compounds mentioned above.

Cell Culture and Proliferation Assay (MTT Assay)

1. Cell Line Maintenance:

  • The human colon adenocarcinoma cell line, HT-29, is cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • The bromo-substituted anilino-oxobutanoic acid derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM.

  • Serial dilutions are made in the culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.5%.

3. MTT Assay Procedure:

  • HT-29 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds.

  • A control group with medium and DMSO (vehicle control) and a blank group with medium only are also included.

  • The plates are incubated for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the MTT assay used to evaluate the antiproliferative activity of the anilino-oxobutanoic acid derivatives.

MTT_Assay_Workflow start Start: Seed HT-29 Cells in 96-well plate incubation1 Incubate Overnight start->incubation1 treatment Treat cells with bromo-anilino-oxobutanoic acid derivatives incubation1->treatment incubation2 Incubate for 48 hours treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 dissolve Dissolve formazan crystals with DMSO incubation3->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 values read->analyze end End: Determine Antiproliferative Activity analyze->end

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Structure-Activity Relationship and Signaling Pathway

The differential activity of the positional isomers can be rationalized by considering their potential interaction with a hypothetical kinase target, a common mechanism for antiproliferative agents. The bromo-substituent can influence the binding affinity and orientation of the inhibitor within the kinase's active site.

The following diagram depicts a simplified signaling pathway that could be inhibited by these compounds, leading to apoptosis.

Caption: Inhibition of a kinase signaling pathway by the compounds.

Comparative Analysis of Analytical Data for 4-(Anilino)-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of analytical results for 4-(3-Bromoanilino)-4-oxobutanoic acid and its structural analogs. The aim is to offer a cross-validation perspective on the characterization of this class of compounds, which are of interest in medicinal chemistry. Due to the limited publicly available data for the specific 3-bromo isomer, this document leverages data from closely related bromo-substituted and other anilino-oxobutanoic acid derivatives to provide a foundational analytical comparison.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes key analytical data points for various anilino-4-oxobutanoic acid derivatives, facilitating a comparative assessment of their properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Analytical Data
4-(3-Amino-4-bromophenyl)-4-oxobutanoic acid C₁₀H₁₀BrN₂O₃286.10169-171[1]Synthesis from 4-(4-bromo-3-nitrophenyl)-4-oxobutanoic acid reported.[1]
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid C₁₁H₁₀BrNO₃284.11168-170 (441-443 K)[2]Single crystal X-ray diffraction data available.[2]
4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid C₁₀H₉BrFNO₃290.09Not specifiedListed as a product by chemical suppliers.
4-(4-Hydroxyanilino)-4-oxobutanoic acid C₁₀H₁₁NO₄209.20Not specified¹³C NMR and GC-MS data available on PubChem.[3]
4-(4-Acetylanilino)-4-oxobutanoic acid C₁₁H₁₁NO₄235.24Not specifiedCommercially available for research use.[4]
4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid C₁₃H₁₃NO₄247.25Not specifiedCharacterized by FT-IR, ¹H NMR, UV-Vis, TGA, DTA, and single crystal X-ray diffraction.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are protocols derived from the synthesis and characterization of related compounds.

Synthesis of 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid [2]

  • Dissolution: 3-Methylidenedihydrofuran-2,5-dione (0.112 g, 1 mmol) is dissolved in 30 ml of acetone and stirred at ambient temperature.

  • Addition: 4-Bromoaniline (0.172 g, 1 mmol) in 20 mL of acetone is added dropwise over 30 minutes.

  • Reaction: The mixture is stirred for 1.5 hours.

  • Filtration: The resulting slurry is filtered.

  • Washing and Drying: The solid product is washed with acetone and dried.

  • Crystallization: Single crystals for X-ray diffraction are grown from methanol by slow evaporation.

Synthesis of 4-(3-Amino-4-bromophenyl)-4-oxobutanoic acid [1]

  • Reaction Setup: A mixture of 10 g of 4-(4-bromo-3-nitrophenyl)-4-oxobutanoic acid and 6.5 g of iron powder is prepared.

  • Acidification: 3.6 ml of concentrated HCl is added dropwise.

  • Reflux: The mixture is boiled under a reflux condenser for 4 hours.

  • Filtration: Undissolved material is filtered off while hot.

  • Evaporation and Extraction: The filtrate is evaporated. Water and 5 ml of 2 N HCl are added, and the oily residue is extracted with ethyl acetate.

  • Drying and Isolation: The organic phase is dried over sodium sulfate, and the solvent is distilled off to yield the product.

Visualizing Workflows and Concepts

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and analytical characterization of anilino-oxobutanoic acid derivatives.

cluster_synthesis Synthesis cluster_analysis Analytical Characterization start Starting Materials (e.g., Bromoaniline, Anhydride) reaction Chemical Reaction (e.g., Ring Opening) start->reaction workup Work-up & Purification (Filtration, Extraction) reaction->workup product Isolated Product workup->product spectroscopy Spectroscopy (NMR, IR, MS) product->spectroscopy chromatography Chromatography (HPLC, GC-MS) product->chromatography xray X-ray Crystallography product->xray thermal Thermal Analysis (TGA, DTA) product->thermal

Synthesis and Analysis Workflow

Conceptual Diagram of Analytical Cross-Validation

This diagram outlines the logical process of cross-validating analytical results for a chemical compound.

cluster_methods Primary Analytical Methods cluster_comparison Cross-Validation & Comparison main Target Compound This compound nmr NMR Spectroscopy (Structure Elucidation) main->nmr ms Mass Spectrometry (Molecular Weight) main->ms ir IR Spectroscopy (Functional Groups) main->ir comp_synthesis Independent Synthesis main->comp_synthesis ortho_method Orthogonal Analytical Method (e.g., Elemental Analysis) main->ortho_method lit_data Literature Data for Analogs nmr->lit_data ms->lit_data ir->lit_data comp_synthesis->nmr comp_synthesis->ms comp_synthesis->ir

Cross-Validation of Analytical Results

Biological Context and Potential Signaling Pathways

While direct biological data for this compound is scarce, the broader class of anilino-quinazoline derivatives has been investigated for anti-angiogenic properties.[6] These studies suggest potential interactions with receptor tyrosine kinases such as VEGFR-2 and EGFR, which are crucial in cancer-related signaling pathways.[6] The anilino- moiety is a key pharmacophore in many kinase inhibitors, suggesting that derivatives of 4-(anilino)-4-oxobutanoic acid could be explored for similar activities. Molecular docking studies on related compounds have shown potential binding to the active sites of these receptors.[6]

Potential Signaling Pathway Interaction

The diagram below speculates on the potential interaction of this class of compounds with a generic receptor tyrosine kinase signaling pathway.

compound Anilino-Oxobutanoic Acid Derivative receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) compound->receptor Inhibition pi3k PI3K/Akt Pathway receptor->pi3k Activation ras Ras/MAPK Pathway receptor->ras Activation proliferation Cell Proliferation, Angiogenesis pi3k->proliferation ras->proliferation

Hypothetical Kinase Inhibition

References

Safety Operating Guide

Proper Disposal of 4-(3-Bromoanilino)-4-oxobutanoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 4-(3-Bromoanilino)-4-oxobutanoic acid as a hazardous waste. Due to its halogenated organic nature and the inherent toxicity associated with aniline compounds, direct disposal into sanitary sewers, even after neutralization, is not recommended. The primary disposal route should be through a licensed hazardous waste management company.

This guide provides detailed operational and disposal protocols for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Chemical and Hazard Profile

PropertyData (for structurally similar compounds)Implications for Disposal
GHS Hazard Classification Analogues such as 4-Bromoaniline are classified as: Acute Toxicity, Oral (Category 4), H302; Acute Toxicity, Dermal (Category 3), H311; Acute Toxicity, Inhalation (Category 3), H331; Specific Target Organ Toxicity - Repeated Exposure (Category 2), H373; Hazardous to the Aquatic Environment, Long-term Hazard (Category 1), H410.[1] 4-(4-Hydroxyanilino)-4-oxobutanoic acid is classified as Harmful if swallowed (H302) and Causes serious eye irritation (H319).[2]The compound must be handled with appropriate personal protective equipment (PPE), and waste must be segregated as toxic and ecotoxic. Direct release to the environment is to be strictly avoided.
Acidity (pKa) The pKa of similar carboxylic acids, such as 3-oxobutanoic acid, is approximately 3.58.The compound is acidic and will require neutralization as a potential pre-treatment step. However, neutralization does not mitigate the toxicity of the aniline component.
Solubility Bromo- and anilino- substituted organic acids generally exhibit low to moderate solubility in water.Aqueous solutions for neutralization or disposal must be managed as hazardous waste. Low water solubility may indicate persistence in the environment.
Toxicity Data (LD50) Specific LD50 data for the target compound is unavailable. However, the GHS classifications of its analogues indicate significant toxicity.Assume the compound is toxic and handle with all necessary precautions to avoid exposure.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_assessment Waste Assessment cluster_segregation Segregation and Labeling cluster_disposal Disposal Path cluster_pretreatment Pre-treatment (Optional & with Caution) Start Generated Waste: This compound (solid or in solution) Assess Assess Waste Characteristics: - Halogenated Organic - Acidic - Potential Toxicity (Aniline derivative) Start->Assess Segregate Segregate as 'Halogenated Organic Waste' Assess->Segregate Label Label Container Clearly: - 'Hazardous Waste' - 'this compound' - Hazard Pictograms (e.g., Skull and Crossbones, Environment) Segregate->Label Store Store in a designated, secure waste accumulation area Label->Store Contact Contact Licensed Hazardous Waste Disposal Contractor Store->Contact Neutralize Consider Neutralization for large quantities of acidic waste solution (See Protocol 2). NOTE: This does NOT render the waste non-hazardous. Store->Neutralize If applicable & permitted Package Package for Off-site Disposal (Follow contractor's instructions) Contact->Package End Waste Disposed of in Compliance with Regulations Package->End Neutralize->Store Return to hazardous waste stream

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.